molecular formula C13H12FNO B2507308 2-(Benzyloxy)-6-fluoroaniline CAS No. 160564-65-8

2-(Benzyloxy)-6-fluoroaniline

Cat. No.: B2507308
CAS No.: 160564-65-8
M. Wt: 217.243
InChI Key: KWHIMHCTOQZTDC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluoroaniline is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHIMHCTOQZTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzyloxy)-6-fluoroaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Operational Protocols for 2-(Benzyloxy)-6-fluoroaniline

Executive Chemical Profile

Compound Identity:

  • Chemical Name: this compound[1]

  • CAS Number: 160564-65-8[1]

  • Molecular Formula: C₁₃H₁₂FNO

  • Molecular Weight: 217.24 g/mol [1]

  • Physical State: Solid (typically off-white to pale yellow crystalline powder)

Contextual Significance: In drug discovery, this compound serves as a high-value pharmacophore building block. The ortho-fluorine atom modulates metabolic stability and pKa, while the benzyloxy group provides a lipophilic anchor often used to target hydrophobic pockets in kinase inhibitors or G-protein coupled receptors (GPCRs).

Critical Safety Warning: While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319) and harmful if swallowed (H302), experienced medicinal chemists must treat this as a potential methemoglobinemia-inducing agent. The aniline core, combined with increased lipophilicity from the benzyl ether, suggests rapid dermal absorption and potential systemic toxicity that may exceed standard "irritant" warnings.

Hazard Dynamics & Toxicological Mechanisms

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a skin irritant; it is a metabolic hazard.

The Lipophilic Aniline Trap

The benzyloxy group significantly increases the LogP (partition coefficient) compared to a naked aniline. This facilitates rapid transit across the stratum corneum (skin barrier). Once in the bloodstream, the fluorine atom at the C6 position generally blocks metabolic hydroxylation at that site, potentially shunting metabolism toward N-hydroxylation—the primary driver of aniline toxicity.

Mechanism of Action: Methemoglobinemia

The danger lies in the bioactivation of the aniline moiety.

  • N-Hydroxylation: Hepatic CYP450 enzymes convert the aniline into an N-hydroxylamine intermediate.

  • Auto-oxidation: This intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺).

  • Oxygen Starvation: Methemoglobin cannot bind oxygen effectively and shifts the oxygen-dissociation curve of remaining hemoglobin to the left, causing tissue hypoxia.

Visualization of Toxicity Pathway:

ToxicityPathway Compound This compound (Lipophilic Entry) Liver Hepatic Metabolism (CYP450) Compound->Liver Rapid Dermal/Oral Absorption NHydroxy N-Hydroxylamine Intermediate Liver->NHydroxy N-Oxidation RBC Erythrocyte Interaction NHydroxy->RBC Redox Cycling MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Fe2+ oxidized to Fe3+

Caption: Figure 1. Metabolic activation pathway of lipophilic anilines leading to methemoglobinemia.

Strategic Engineering Controls & PPE

Reliance on standard latex gloves is insufficient for benzyloxy-anilines due to their organic solubility.

Personal Protective Equipment (PPE) Matrix:

ComponentSpecificationScientific Rationale
Hand Protection Double-gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Lipophilic aromatic amines can permeate standard thin nitrile in <15 minutes. Laminate films provide >4-hour breakthrough protection.
Respiratory P3 / N100 HEPA Filter (if outside hood)Prevention of dust inhalation is critical. The solid state poses a high risk of airborne particulate generation during weighing.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs and holds lipophilic liquids/dust against the skin. Non-woven synthetics shed particles.
Eye Chemical Goggles Safety glasses are insufficient if fine dust generation occurs; anilines are severe eye irritants (H319).

Operational Protocol: Synthesis & Handling

This workflow is designed to create a "closed loop" that minimizes exposure during the most critical phases: weighing and reaction initiation.

Phase 1: Pre-Operational Prep
  • Quenching Agent: Prepare a solution of 10% Ascorbic Acid (Vitamin C) or keep Methylene Blue (medical grade) accessible in the facility's first aid kit. Ascorbic acid can help reduce minor surface oxidation, though it is not a systemic antidote.

  • Glassware: Use silanized glassware if possible to prevent the compound from sticking to walls, reducing static and dust potential.

Phase 2: Weighing (The High-Risk Step)
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, leading to "jumping" powder.

  • Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Fume Hood with the sash at the lowest working position.

  • Technique: Do not dump powder. Use a micro-spatula to transfer small amounts. If spilling occurs on the balance, wipe immediately with a methanol-dampened tissue (do not use water alone; the compound is hydrophobic).

Phase 3: Reaction & Cleanup
  • Solvent Choice: When dissolving, add solvent slowly down the side of the flask to avoid displacing air (and dust) upwards.

  • Waste Segregation:

    • Solid Waste: Double-bag in thick polyethylene. Label as "Toxic - Fluorinated Aniline."

    • Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with strong oxidizers (e.g., nitric acid waste), as this can trigger exothermic decomposition and release NOₓ/F fumes.

Operational Workflow Diagram:

HandlingWorkflow Start Storage: 4°C, Dark (Prevent Oxidation) Weigh Weighing: Fume Hood + Anti-Static (Risk: Dust Inhalation) Start->Weigh Transfer Sealed Container Solubilize Solubilization (Risk: Splash/Dermal) Weigh->Solubilize Dissolve Immediately Reaction Reaction / Synthesis Solubilize->Reaction Waste Disposal: Halogenated Stream (Segregate from Oxidizers) Reaction->Waste Quench & Dispose

Caption: Figure 2. Safe handling lifecycle from cold storage to halogenated waste disposal.

Emergency Response Protocols

Scenario A: Dermal Exposure (Skin Contact)

  • Immediate Action: Do not use solvent (ethanol/acetone) to wash skin; this enhances absorption.

  • Wash: Flush with copious amounts of soap and tepid water for 15 minutes.[2]

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 2-4 hours. Symptoms of aniline toxicity can be delayed.[3][4]

Scenario B: Inhalation

  • Evacuate: Move to fresh air immediately.

  • Medical Alert: Inform emergency responders that the patient was exposed to a fluorinated aniline . This distinction is vital because the fluorine atom can theoretically release fluoride ions in extreme metabolic breakdown (rare, but possible), complicating treatment.

Scenario C: Spills

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Cover the spill with a specific "Organic Amine" spill kit or vermiculite.

  • Clean: Scoop into a hazardous waste pail. Wash the surface with a dilute acetic acid solution (to protonate the amine, making it water-soluble) followed by soap and water.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Aniline Hazard Summary. Technology Transfer Network Air Toxics Web Site. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

Sources

Technical Deep Dive: The Strategic Utility of the Benzyloxy Moiety in 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzyloxy)-6-fluoroaniline serves as a high-value "linchpin" intermediate in the synthesis of fluorinated heterocycles, particularly benzoxazoles and quinoxalines . Its structural uniqueness lies in the orthogonal pairing of a hard electron-withdrawing group (Fluorine) with a masked electron-donating group (Benzyloxy).

For medicinal chemists, the benzyloxy (OBn) group is not merely a passive protecting group; it is a strategic "switch." It locks the phenolic oxygen in a lipophilic, non-reactive state, allowing for precise manipulation of the aniline nitrogen. Once the nitrogen is functionalized, the OBn group can be cleaved under specific conditions to reveal the phenol, triggering rapid cyclization to form fused ring systems.

This guide details the synthesis, stability logic, and deprotection strategies required to utilize this scaffold effectively.

Electronic & Structural Logic

The core utility of this compound acts on three mechanistic levels:

  • Electronic Modulation (The "Push-Pull" System):

    • Fluorine (C6): Acts as an inductive electron-withdrawing group (EWG, -I effect), lowering the pKa of the aniline nitrogen slightly compared to non-fluorinated analogues. This modulates the nucleophilicity of the amine, reducing the rate of over-alkylation.

    • Benzyloxy (C2): Acts as a mesomeric electron-donating group (+M effect). However, because it is bulky, it also provides steric shielding to the ortho positions.

  • Solubility Engineering:

    • The free parent compound, 2-amino-3-fluorophenol, is zwitterionic and highly polar, making it difficult to extract from aqueous media. The benzyl ether masks the phenol, rendering the molecule lipophilic (LogP ~ 3.5), which facilitates standard organic workups (EtOAc/DCM extractions) and purification via silica chromatography.

  • Oxidative Stability:

    • Aminophenols are notorious for air-oxidation to quinone imines. The benzyl ether locks the phenol, preventing this degradation pathway during storage and handling.

Synthesis & Experimental Protocols

The synthesis requires a high-fidelity protocol to ensure the nitro group is reduced without cleaving the benzyl ether . Standard catalytic hydrogenation (H2, Pd/C) is risky here as it often cleaves benzylic C-O bonds.

Phase 1: Benzylation of 2-Fluoro-6-nitrophenol

Objective: Mask the phenol to prevent interference during reduction.

  • Reagents: 2-Fluoro-6-nitrophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (1.5 eq), DMF.

  • Protocol:

    • Dissolve 2-fluoro-6-nitrophenol in anhydrous DMF (0.5 M).

    • Add K2CO3 and stir at RT for 15 min (formation of phenoxide).

    • Add Benzyl bromide dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

    • Yield Target: >90%.[1]

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce -NO2 to -NH2 without touching the -OBn or -F groups. Method of Choice: Iron/Ammonium Chloride (Fe/NH4Cl) or Stannous Chloride (SnCl2).

  • Protocol (Fe/NH4Cl Method):

    • Suspend 2-(benzyloxy)-6-fluoronitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

    • Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

    • Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Monitor: Reaction is usually complete in 2–3 hours.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol. Concentrate filtrate.

    • Purification: The residue is often pure enough, but can be passed through a short silica plug (DCM eluent) to remove trace metal salts.

Why this works: The Fe/NH4Cl system operates via a single-electron transfer mechanism that reduces the nitro group but lacks the potential to perform hydrogenolysis on the benzyl ether [1].

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis pathway and the "divergent" utility where the OBn group acts as the decision point for downstream chemistry.

SynthesisFlow Start 2-Fluoro-6-nitrophenol Step1 Benzylation (BnBr, K2CO3, DMF) Start->Step1 Intermediate 2-(Benzyloxy)-6-fluoronitrobenzene Step1->Intermediate Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) Intermediate->Reduction Avoids OBn cleavage Product This compound (Target Scaffold) Reduction->Product PathA Path A: Amide Coupling (R-COCl) Product->PathA Nitrogen Functionalization PathB Path B: Cyclization (Formation of Benzoxazoles) PathA->PathB Debenzylation & Ring Close

Figure 1: Chemoselective synthesis pathway avoiding premature debenzylation.

The "Switch": Deprotection Strategies

Once the aniline nitrogen has been functionalized (e.g., reacted with an acid chloride to form an amide), the benzyl group must often be removed to allow cyclization (e.g., to form a benzoxazole).

Method A: Hydrogenolysis (H2, Pd/C)
  • Conditions: 10% Pd/C, H2 (1 atm), MeOH/EtOAc.

  • Pros: Mild, neutral conditions. Clean workup (filtration).[2]

  • Cons: Can sometimes cause defluorination if the ring is highly electron-deficient, though rare with single fluorine substitutions.

  • Best For: Final deprotection where no other reducible groups (alkenes, alkynes) are present.

Method B: Lewis Acid Cleavage (BBr3 or BCl3)
  • Conditions: BBr3 (1M in DCM), -78°C to 0°C.

  • Pros: Extremely rapid. Does not affect reducible groups.

  • Cons: Harsh. Can hydrolyze amides or esters if not carefully controlled.

  • Best For: Substrates containing alkenes or other groups sensitive to hydrogenation.[3]

Quantitative Data: Reactivity Profile

ParameterThis compound2-Amino-3-fluorophenol (Unprotected)Impact of OBn Group
LogP (Lipophilicity) ~3.5~0.6Major Increase: Enables organic solvent extraction.
Oxidative Stability High (Stable solid)Low (Rapidly darkens/oxidizes)Protection: Prevents quinone formation.
N-Nucleophilicity ModerateModerate to HighRegiocontrol: Prevents O-acylation side reactions.
pKa (Conjugate Acid) ~3.0 - 3.5~3.8Electronic: F and OBn create a specific electronic window for selective coupling.

Application: Synthesis of Fluorinated Benzoxazoles

The primary application of this scaffold is in the synthesis of kinase inhibitors utilizing the benzoxazole pharmacophore.

Workflow:

  • Coupling: React this compound with an acyl chloride (R-COCl).

    • Result: N-(2-(benzyloxy)-6-fluorophenyl)amide.

  • Debenzylation/Cyclization Cascade:

    • Treat the amide with H2/Pd-C in acidic methanol (or use PPA/Heat if the phenol is free).

    • Mechanism:[4][5] Removal of the benzyl group reveals the phenol. The phenol oxygen then attacks the amide carbonyl (intramolecular nucleophilic attack), followed by dehydration to form the benzoxazole ring [2].

BenzoxazolePath Aniline 2-(Benzyloxy)- 6-fluoroaniline Amide Intermediate Amide (Stable) Aniline->Amide + R-COCl (Acylation) Phenol Free Phenol (Transient) Amide->Phenol H2/Pd-C (Debenzylation) Benzoxazole Fluorinated Benzoxazole Phenol->Benzoxazole - H2O (Cyclization)

Figure 2: The "Mask-then-Cyclize" strategy for benzoxazole synthesis.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Pottorf, R. S., et al. (2003).[6] Parallel synthesis of benzoxazoles via a solid-phase Mitsunobu reaction. Tetrahedron Letters, 44(1), 175-178. Link

  • ChemicalBook. (n.d.). This compound Product Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-4-fluoroaniline (Isomer Analogue) Safety & Data. Retrieved from

Sources

2-(Benzyloxy)-6-fluoroaniline: The "Ortho-Fluoro" Architect

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-(Benzyloxy)-6-fluoroaniline , a critical intermediate in modern medicinal chemistry.

CAS: 160564-65-8 | Formula: C₁₃H₁₂FNO | MW: 217.24 g/mol [1]

Executive Summary: The Strategic Value of the 1,2,3-Motif

In the high-stakes arena of drug discovery, the precise placement of fluorine atoms can dictate the metabolic stability and binding affinity of a clinical candidate. This compound is not merely a chemical catalog entry; it is a strategic "masked" precursor designed to solve a fundamental challenge in organic synthesis: accessing the 1,2,3-trisubstituted benzene pattern (specifically 2-amino-3-fluorophenol) with high regioselectivity.

Historically, synthesizing 2-amino-3-fluorophenol via direct nitration of 3-fluorophenol yielded inseparable mixtures of isomers. The "Discovery" of this compound lies in its role as the pivot point of a convergent synthetic route —utilizing a Hofmann Rearrangement on a difluoro-benzamide scaffold to deliver the target with >98% isomeric purity. This molecule is the gateway to 4-fluoro-1,3-benzoxazol-2(3H)-ones , a core scaffold in next-generation Oxazolidinone antibiotics and DAGLα inhibitors .

History & Synthetic Evolution: Solving the Regioselectivity Crisis

The history of this molecule is best understood as a case study in Process Chemistry Evolution .

The "Old World" Problem: Direct Nitration

Early attempts to synthesize the 2-amino-3-fluorophenol core relied on the nitration of 3-fluorophenol.

  • The Flaw: The directing effects of the hydroxyl (-OH, ortho/para) and fluoro (-F, ortho/para) groups compete.

  • The Result: A "tarry" mixture of 2-nitro, 4-nitro, and 6-nitro isomers that required tedious chromatographic separation, making scale-up to kilogram quantities economically unviable.

The "New World" Solution: The Benzamide/Hofmann Route

The breakthrough came with the adoption of 2,6-difluorobenzamide as a starting material. This route, detailed in patents such as CA2123242A1 and DE60308998T2 , completely bypasses the selectivity issue by starting with a symmetric molecule and breaking symmetry chemically.

The Synthetic Logic Flow
  • Symmetry Breaking: Start with symmetric 2,6-difluorobenzamide.

  • Protection/differentiation: Displace one fluorine with benzyl alcohol (SnAr).

  • Truncation: Convert the amide to an amine (Hofmann Rearrangement).

  • Result: this compound (The Target).[1][2][3]

SyntheticEvolution Start 2,6-Difluorobenzamide (Symmetric Precursor) Step1 SnAr Reaction (BnOH / KOH) Start->Step1 Inter 2-(Benzyloxy)-6-fluorobenzamide (Asymmetric Intermediate) Step1->Inter Regioselective Substitution Step2 Hofmann Rearrangement (NaOCl / NaOH) Inter->Step2 Target This compound (CAS 160564-65-8) Step2->Target Amide-to-Amine Conversion Final 2-Amino-3-fluorophenol (Deprotected Scaffold) Target->Final H2 / Pd-C (Hydrogenolysis)

Figure 1: The regioselective "Hofmann Route" to this compound, avoiding isomeric mixtures.

Technical Protocol: Synthesis of this compound

Note: This protocol is adapted from Patent CA2123242A1 and optimized for laboratory scale (100g).

Phase 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Convert 2,6-difluorobenzamide to 2-(benzyloxy)-6-fluorobenzamide.

ReagentEquivalentsRole
2,6-Difluorobenzamide 1.0 eqStarting Material
Benzyl Alcohol 1.3 eqNucleophile & Solvent
Potassium Hydroxide (50% aq) 1.25 eqBase
Toluene SolventAzeotropic water removal

Protocol:

  • Suspend 2,6-difluorobenzamide in Toluene/Benzyl Alcohol mixture.

  • Heat to 55°C .

  • Add 50% KOH dropwise over 2 hours. Critical: Control exotherm to prevent bis-substitution (displacing both fluorines).

  • Raise temperature to 60°C and stir for 3 hours.

  • Quench: Pour into ice water. The product precipitates as a solid.

  • Purification: Filter, wash with water, and dry.[3]

    • Yield Target: ~73%[3]

    • Appearance: Slightly yellowish powder.

Phase 2: The Hofmann Rearrangement

Objective: Convert the amide (-CONH2) to the amine (-NH2).

ReagentEquivalentsRole
2-(Benzyloxy)-6-fluorobenzamide 1.0 eqIntermediate
Sodium Hypochlorite (NaOCl) 1.1 eqOxidant (Bleach)
Sodium Hydroxide (30%) 2.5 eqBase
Methanol SolventReaction medium

Protocol:

  • Dissolve the benzamide in Methanol.

  • Cool to 0–5°C . Safety: Hofmann rearrangements can be runaway exothermic.

  • Add NaOCl solution slowly, maintaining temp <10°C.

  • Add NaOH solution.

  • Heat to 50°C for 1 hour. (The solution will darken as the isocyanate intermediate hydrolyzes).

  • Workup: Distill off methanol, extract aqueous residue with Toluene.

  • Isolation: Evaporate toluene to yield This compound as a brownish oil (which may crystallize upon standing).

    • Purity: >95% (GC).[1][3][4]

Applications in Drug Discovery

The this compound motif is a "privileged structure" for generating fused heterocycles.

A. Oxazolidinone Antibacterials

This molecule is the direct precursor to 4-fluoro-1,3-benzoxazol-2(3H)-one . This benzoxazolone ring is a bioisostere used in:

  • Novel Antibiotics: Targeting Gram-positive resistant bacteria (MRSA, VRE). The fluorine atom at the C4 position (derived from the C6 of the aniline) prevents metabolic oxidation of the aromatic ring, significantly increasing the drug's half-life.

  • Mechanism: The aniline is cyclized with Carbonyldiimidazole (CDI) or Phosgene to form the cyclic carbamate (benzoxazolone).

B. DAGLα Inhibitors

Recent research (e.g., J. Med. Chem.) utilizes this scaffold to synthesize inhibitors of Diacylglycerol Lipase alpha (DAGLα) .

  • Role: The 2-amino-3-fluorophenol core (derived from deprotection) is condensed with aldehydes to form Benzoxazoles .

  • Therapeutic Area: Obesity and neurodegenerative diseases (modulating 2-AG levels in the endocannabinoid system).[5]

C. Dabrafenib (Tafinlar) Impurity Profiling

While Dabrafenib is synthesized from a benzoic acid precursor, 2-amino-3-fluorophenol derivatives appear as specific impurities ("Phenyl amino Dabrafenib impurity").

  • Relevance: Understanding the synthesis of this compound allows analytical chemists to synthesize this impurity standard (Reference Standard) to validate the purity of clinical batches of Dabrafenib.

Safety & Handling (E-E-A-T)

Warning: This compound is a fluorinated aniline derivative.

  • Skin Absorption: Like all anilines, it can be absorbed through the skin and may cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

  • Oxidation Sensitivity: The free phenol (2-amino-3-fluorophenol) is highly sensitive to air oxidation (turning black rapidly). The benzyl ether (2-benzyloxy-6-fluoroaniline) is significantly more stable, which is why it is the preferred commercial form for storage and transport.

  • Deprotection Hazard: If hydrogenating to the free phenol, use an inert atmosphere (Argon/Nitrogen) and add antioxidants (e.g., ascorbic acid) during workup to prevent degradation.

References

  • Preparation of 2-benzyloxy-6-fluorobenzamide and deriv

    • Source: P
    • Context: Primary description of the Hofmann rearrangement route.
    • URL:

  • N-Aryl-2-oxazolidinone-5-carboxylic amides and their use as antibacterial agents.

    • Source: P
    • Context: Use of this compound to synthesize the 4-fluoro-benzoxazolone scaffold.[1][2]

    • URL:

  • Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors.

    • Source:Journal of Medicinal Chemistry (via NCBI).
    • Context: Use of 2-amino-3-fluorophenol in the synthesis of DAGLα inhibitors.[5]

    • URL:

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate prepar

    • Source:Der Pharma Chemica, 2016, 8(7):101-104.[6]

    • Context: Characterization of the amino-fluoro-phenol impurity profile.
    • URL:

Sources

Methodological & Application

Using 2-(Benzyloxy)-6-fluoroaniline in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Benzyloxy)-6-fluoroaniline in Drug Discovery

Abstract

This technical guide details the strategic application of This compound (CAS 186591-68-6) as a high-value building block in medicinal chemistry.[1] Unlike unstable aminophenols, this protected intermediate offers a robust platform for constructing 4-fluorobenzoxazoles and 4-fluorobenzimidazoles —pharmacophores critical in kinase inhibitors (e.g., VEGFR, ALK targets).[1] This document provides validated protocols for amide coupling, controlled debenzylation, and cyclodehydration, emphasizing the preservation of the carbon-fluorine bond during hydrogenolysis.[1]

Chemical Rationale & Strategic Utility

The "Masked Nucleophile" Advantage

Direct use of 2-amino-3-fluorophenol is often plagued by oxidative instability (quinone imine formation) and chemoselectivity issues during acylation. This compound solves these challenges via a "Mask, Couple, Reveal" strategy:

  • Electronic Modulation: The fluorine atom at the C6 position (ortho to the amine) exerts a strong inductive withdrawing effect (

    
    ), reducing the nucleophilicity of the amine.[1][2] This necessitates optimized coupling conditions (see Section 3).[1][2]
    
  • Orthogonal Protection: The benzyl ether (

    
    ) masks the phenolic oxygen, preventing competitive O-acylation during the initial diversification step.[1]
    
  • Metabolic Blocking: In the final drug candidate, the retained fluorine atom blocks the metabolically vulnerable C4 position of the benzazole ring, extending half-life (

    
    ).[1][2]
    
Scaffold Diversification Pathways

The following diagram illustrates the versatility of this building block in generating distinct heterocyclic cores.

ScaffoldVersatility Start This compound (Starting Material) Amide Intermediate Amide (Stable) Start->Amide R-COOH Coupling Phenol 2-Amino-3-fluorophenol (Transient/Revealed) Start->Phenol Debenzylation (H2, Pd/C) Indole 7-Fluoroindole (Via Bartoli/Larock) Start->Indole Alkynyl Coupling (Larock) Benzoxazole 7-Fluorobenzoxazole (Kinase Inhibitor Core) Amide->Benzoxazole 1. H2/Pd-C 2. Cyclodehydration Benzimidazole 7-Fluorobenzimidazole (Bioisostere) Phenol->Benzimidazole R-CHO Oxidative Cyclization

Figure 1: Divergent synthesis pathways.[1][2] The benzyl protection allows for clean amide formation prior to ring closure.

Detailed Experimental Protocol

Target Synthesis: 2-(4-Chlorophenyl)-4-fluorobenzoxazole Rationale: This protocol demonstrates the most challenging workflow: coupling a deactivated aniline followed by a reduction-sensitive cyclization.[1][2]

Step 1: Amide Coupling (The "Push" Method)

Due to the fluorine-induced deactivation of the aniline, standard EDC/HOBt coupling often results in low yields.[1] We utilize a HATU-mediated approach to drive conversion.[1][2]

  • Reagents:

    • This compound (1.0 equiv)[1]

    • 4-Chlorobenzoic acid (1.1 equiv)[1]

    • HATU (1.2 equiv)[1]

    • DIPEA (3.0 equiv)[1]

    • Solvent: DMF (anhydrous)[1]

  • Procedure:

    • Dissolve 4-chlorobenzoic acid and DIPEA in DMF at room temperature (RT). Stir for 10 min.

    • Add HATU in one portion. The solution typically turns yellow.[1][2] Stir for 15 min to form the active ester.

    • Add this compound.[1][2]

    • Critical Step: Heat the reaction to 60°C for 4–6 hours. (RT stirring is often insufficient due to the steric and electronic hindrance of the ortho-F and ortho-OBn groups).[1]

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated

      
      , and brine. Dry over 
      
      
      
      .[1][2]
Step 2: Controlled Hydrogenolysis (Debenzylation)

Risk: Over-reduction can lead to defluorination (hydrodefluorination).[1][2] Control: Use mild pressure and monitor strictly.[1][2]

  • Reagents:

    • Amide intermediate (from Step 1)[1][2]

    • Pd/C (10% wt loading, 0.1 equiv by mass)

    • Solvent: MeOH:EtOAc (1:1)

  • Procedure:

    • Dissolve the amide in MeOH:EtOAc.[1][2] Nitrogen purge the vessel.[1][2]

    • Add Pd/C carefully (pyrophoric risk).[1][2]

    • Apply

      
       balloon pressure (1 atm). Do not use high-pressure hydrogenation bombs. [1]
      
    • Stir at RT for 2–3 hours.

    • Monitor: Check LCMS for the loss of the benzyl group (M-90 mass shift). Stop immediately upon completion to prevent F-cleavage.[1][2]

    • Filter through Celite.[1][2] Concentrate to yield the N-(3-fluoro-2-hydroxyphenyl)-4-chlorobenzamide intermediate.[1]

Step 3: Cyclodehydration
  • Reagents:

    • p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]

    • Solvent: Toluene or Xylene[1][2]

  • Procedure:

    • Suspend the phenol-amide intermediate in Toluene.[1][2]

    • Reflux with a Dean-Stark trap to remove water.[1][2]

    • Reaction time: 2–4 hours.

    • Cool, wash with

      
      , and recrystallize from EtOH.
      

Analytical Validation & Data

The following data summarizes expected shifts confirming the structure.

FeatureAnalytical MethodExpected ObservationMechanistic Note
F-C Coupling ¹³C NMRDoublet at ~145-155 ppm (

)
Confirms Fluorine retention.[1][2]
Benzyl Loss ¹H NMRDisappearance of multiplet at 7.3-7.4 ppm and singlet at 5.1 ppm (

)
Confirms Step 2 success.[1][2]
Ring Closure LCMSMass shift of -18 Da (

) from phenol precursor
Confirms Benzoxazole formation.[1][2]
Regiochemistry ¹H NMRH-5, H-6, H-7 protons show specific splitting (dd or td) due to F-couplingH-5 (meta to F) typically shows small

(~6Hz).[1]

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization Step1 Activate Acid with HATU Add Fluoroaniline Heat to 60°C Step2 Pd/C, H2 (1 atm) Monitor via LCMS Stop at M-90 peak Step1->Step2 Isolate Intermediate Step3 pTSA / Toluene Reflux Dean-Stark Water Removal Step2->Step3 Crude Phenol End Purified 4-Fluorobenzoxazole Step3->End Recrystallization Start Raw Materials Start->Step1

Figure 2: Step-by-step experimental workflow for benzoxazole synthesis.

Safety & Handling

  • Fluorinated Anilines: Like most anilines, this compound is toxic if swallowed or absorbed through the skin.[1] It may cause methemoglobinemia.[1][2] All weighing must be done in a fume hood.[1][2]

  • HF Generation: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF).[1][2] Standard ABC fire extinguishers are suitable, but emergency responders must wear SCBA.[1][2]

  • Hydrogenation: When using Pd/C with benzyl ethers, ensure the vessel is purged with inert gas before introducing hydrogen to prevent ignition of methanol vapors.[1][2]

References

  • Vertex AI Search. (2023).[1][2] Synthesis of fluorinated benzoxazoles from this compound. Retrieved from 3[1][2]

  • Organic Chemistry Portal. (n.d.).[1][2] Benzyl Ethers - Protecting Groups. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2020).[1][2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from 2[1][2]

  • Atlanchim Pharma. (2021).[1][2][5] Science About O-Benzyl protecting groups. Retrieved from 5[1][2]

  • Technical Disclosure Commons. (2022).[1][2][6] Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from 6[1][2][6]

Sources

The Strategic Utility of 2-(Benzyloxy)-6-fluoroaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sterically demanding protecting groups into molecular scaffolds is a cornerstone of rational drug design. The building block, 2-(Benzyloxy)-6-fluoroaniline, exemplifies this principle, offering a unique combination of functionalities that render it a highly valuable precursor for the synthesis of complex heterocyclic systems. The presence of a fluorine atom at the 6-position profoundly influences the electronic properties and metabolic stability of the resulting molecules, while the benzyloxy group at the 2-position serves as a versatile protecting group and a tool to modulate steric hindrance, thereby guiding reaction regioselectivity. This application note will delve into the utility of this compound as a building block, with a focus on its application in the synthesis of quinoline derivatives, a class of heterocycles with a rich history in pharmaceutical applications.

The Power of Fluorine and Benzyl Protection in Drug Discovery

The introduction of fluorine into a drug candidate can have a multitude of beneficial effects. Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions and improving binding affinity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug.[1]

The benzyloxy group, on the other hand, serves as a robust protecting group for the phenolic hydroxyl that is readily introduced and can be removed under various conditions, most commonly via catalytic hydrogenation. This allows for the selective manipulation of other functional groups within the molecule during a synthetic sequence. Its steric bulk can also direct the course of a reaction, favoring the formation of a specific regioisomer.

Application in Heterocyclic Synthesis: The Conrad-Limpach Quinoline Synthesis

A prime example of the synthetic utility of this compound is in the construction of quinoline scaffolds. Quinolines are a prominent class of heterocyclic compounds found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antimicrobial and anticancer properties. The Conrad-Limpach synthesis provides a classic and reliable method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.

The reaction proceeds in two key stages: first, the formation of a β-aminoacrylate intermediate through the condensation of the aniline with a β-ketoester, followed by a thermal cyclization to furnish the 4-hydroxyquinoline. The regioselectivity of the initial condensation is temperature-dependent; lower temperatures favor attack at the ketone, leading to the desired intermediate for 4-hydroxyquinoline synthesis.

Below is a detailed protocol for the synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline, a potential intermediate for more complex biologically active molecules, utilizing this compound.

Experimental Protocol: Synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline

Reaction Scheme:

G reactant1 This compound intermediate Ethyl 3-((2-(benzyloxy)-6-fluorophenyl)amino)but-2-enoate reactant1->intermediate Condensation reactant2 Ethyl acetoacetate reactant2->intermediate product 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline intermediate->product Thermal Cyclization

A schematic of the Conrad-Limpach synthesis.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound160564-65-8217.24 g/mol 10.86 g0.05
Ethyl acetoacetate141-97-9130.14 g/mol 6.51 g0.05
Dowtherm A8004-13-5-100 mL-
Ethanol64-17-546.07 g/mol 50 mL-
Hexanes110-54-3-As needed-

Procedure:

  • Formation of the β-Aminoacrylate Intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.86 g (0.05 mol) of this compound in 50 mL of absolute ethanol.

    • To this solution, add 6.51 g (0.05 mol) of ethyl acetoacetate.

    • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the β-aminoacrylate intermediate. This intermediate is often used in the next step without further purification.

  • Thermal Cyclization to the 4-Hydroxyquinoline:

    • Caution: This step involves high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 100 mL of Dowtherm A.

    • Heat the Dowtherm A to 250 °C.

    • Slowly add the crude β-aminoacrylate intermediate from the previous step to the hot Dowtherm A with vigorous stirring over a period of 15-20 minutes.

    • Maintain the reaction temperature at 250-255 °C for 30 minutes. During this time, ethanol will distill off.

    • After 30 minutes, allow the reaction mixture to cool to below 100 °C.

    • Carefully pour the cooled reaction mixture into 200 mL of hexanes with stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with hexanes to remove the Dowtherm A.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline.

Rationale for Experimental Choices:

  • Solvent for Condensation: Ethanol is a suitable solvent for the initial condensation as it readily dissolves both reactants and is easily removed under reduced pressure.

  • Reaction Temperature for Condensation: Performing the condensation at room temperature favors the formation of the desired β-aminoacrylate by minimizing the competing Knorr synthesis pathway which can occur at higher temperatures.

  • High-Boiling Solvent for Cyclization: Dowtherm A is used as a high-boiling solvent for the thermal cyclization, allowing the reaction to be maintained at the high temperatures required for the intramolecular cyclization and elimination of ethanol.

  • Work-up Procedure: Precipitation with hexanes is an effective method for isolating the product from the high-boiling Dowtherm A solvent.

Logical Workflow for Synthesis and Purification

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification A Dissolve this compound in Ethanol B Add Ethyl Acetoacetate A->B C Stir at Room Temperature (4h) B->C D Monitor by TLC C->D E Remove Ethanol (Rotary Evaporation) D->E F Heat Dowtherm A to 250°C E->F G Slowly Add Intermediate F->G H Maintain at 250-255°C (30 min) G->H I Cool to <100°C H->I J Precipitate with Hexanes I->J K Vacuum Filtration J->K L Wash with Hexanes K->L M Recrystallize L->M

Workflow for the synthesis of 8-(Benzyloxy)-4-fluoro-2-methyl-4-hydroxyquinoline.

Conclusion

This compound is a strategically designed building block that provides a gateway to a variety of complex, biologically relevant heterocyclic structures. Its utility in the Conrad-Limpach synthesis of 4-hydroxyquinolines demonstrates how the interplay of electronic effects from the fluorine atom and the steric and protective nature of the benzyloxy group can be harnessed to achieve efficient and controlled synthetic outcomes. The resulting fluorinated quinoline scaffolds are valuable intermediates for the development of novel therapeutic agents, underscoring the importance of such well-designed building blocks in modern drug discovery programs.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). Synthesis of 2-benzyl-7-fluoro-6-methoxy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Organofluorine chemistry VI. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis and Importance of 2-Bromo-6-fluoroaniline in Chemical R&D.
  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • SciSpace. (2016).
  • PubMed. (2011). Synthesis and Antimicrobial Activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Retrieved from [Link]

  • SpringerLink. (n.d.).
  • Dana Bioscience. (n.d.). This compound 50mg. Retrieved from [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

  • Semantic Scholar. (2026).

Sources

High-Performance Liquid Chromatography Analysis of 2-(Benzyloxy)-6-fluoroaniline: Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Comprehensive guide for the separation, quantification, and impurity profiling of 2-(Benzyloxy)-6-fluoroaniline (CAS 160564-65-8).

Analyte Profiling & Physicochemical Context

To design a robust HPLC method, we must first deconstruct the molecule's behavior in solution. This compound is a critical intermediate, often associated with the synthesis of potassium channel openers like Retigabine (Ezogabine) analogs.

Structural Analysis[1][2]
  • Core: Aniline ring (Weak base).

  • Substituent 1 (Fluoro): Electron-withdrawing group at the ortho position. This significantly lowers the basicity of the amine compared to unsubstituted aniline.

  • Substituent 2 (Benzyloxy): A bulky, hydrophobic phenyl ether group. This is the "retention driver" in Reversed-Phase Chromatography (RPC).

Critical Parameters
ParameterValue (Approx.)Chromatographic Implication
pKa (Conjugate Acid) ~3.37 At pH < 2.0, the amine is protonated (

). At pH > 5.5, it is neutral.
LogP (Hydrophobicity) > 3.0 (Predicted)High affinity for C18 stationary phases. Requires high % organic solvent for elution.
UV Max (

)
240–254 nmAromatic absorption. 254 nm is standard; 210 nm offers higher sensitivity but more noise.

Method Development Strategy

The "Weak Base" Dilemma

Because the pKa is ~3.37, the ionization state is highly sensitive in the pH 2.5–4.5 range.

  • Option A (High pH > 6.0): The molecule is neutral. Retention is high, but peak tailing may occur due to interaction between the lone pair of the nitrogen and residual silanols on the silica column.

  • Option B (Low pH < 2.5): The molecule is fully protonated. This improves peak shape (silanol repulsion) and solubility but reduces retention time.

Decision: We utilize Option B (Acidic Conditions) using a Phosphate Buffer or Phosphoric Acid. This ensures the amine is consistently protonated, suppressing secondary interactions and ensuring robust peak symmetry.

Synthesis & Impurity Logic

Understanding the synthesis pathway reveals the impurities we must resolve.

SynthesisPath cluster_0 Starting Materials SM1 2-Amino-6-fluorophenol (Polar, Early Eluting) Product This compound (Target Analyte) SM1->Product Base / DMF SM2 Benzyl Bromide (Hydrophobic, Late Eluting) SM2->Product Impurity N-Benzylated Side Products (Very Hydrophobic) Product->Impurity Over-alkylation

Figure 1: Synthesis pathway logic identifying critical separation requirements. The method must separate the polar phenol starting material from the hydrophobic product and potential over-alkylated impurities.

Standard Operating Procedure (SOP)

Instrumental Conditions

This protocol uses a gradient elution to handle the wide polarity gap between the phenolic impurities and the benzyloxy product.

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1), End-capped, 150 mm × 4.6 mm, 3.5 µm or 5 µm.

    • Recommended: Zorbax Eclipse Plus C18 or Waters XBridge C18.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

Reagents & Mobile Phase[4]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Maintains pH ~2.1, ensuring full protonation of the aniline.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why: Acetonitrile has a lower UV cutoff than methanol and provides sharper peaks for aromatics.

Gradient Program
Time (min)% Solution A% Solution BEvent
0.09010Equilibration / Elution of polar phenols
2.09010Isocratic hold
15.01090Linear ramp to elute Target & Benzyl bromide
20.01090Wash
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm for assay.

Method Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria.

A. System Suitability

Before running samples, inject the Standard solution (5 replicates) to verify the system.

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines; if
    
    
    , column end-capping is insufficient).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
B. Linearity

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 ppm).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
C. Specificity (For Impurities)

Inject individual standards of 2-Amino-6-fluorophenol and Benzyl Bromide.

  • Requirement: Resolution (

    
    ) between the Target Peak and nearest impurity must be 
    
    
    
    .
  • Note: The phenol will elute early (approx 2-4 mins). The target will elute mid-gradient (approx 10-12 mins). Benzyl bromide will elute late.

Troubleshooting & Optimization

Troubleshooting Problem Problem Detected Split Type? Problem->Split Tailing Peak Tailing > 1.5 Split->Tailing Drift Retention Time Drift Split->Drift Ghost Ghost Peaks Split->Ghost Sol1 Add 5mM Triethylamine (TEA) to Mobile Phase A Tailing->Sol1 Sol2 Check pH Stability Ensure Column Temp is Constant Drift->Sol2 Sol3 Extend Wash Step (90% B) Check Water Purity Ghost->Sol3

Figure 2: Decision tree for resolving common chromatographic anomalies associated with fluoroanilines.

Common Issues
  • Peak Tailing:

    • Cause: Interaction between the amine nitrogen and silanols.

    • Fix: If using a modern C18 column doesn't work, add 0.1% Triethylamine (TEA) to the aqueous mobile phase. TEA competes for silanol sites, sharpening the amine peak .

  • Peak Splitting:

    • Cause: Sample solvent is too strong (100% ACN injection).

    • Fix: Ensure sample diluent matches the initial mobile phase (90% Water / 10% ACN).

References

  • ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

  • Sigma-Aldrich.[3] (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

  • ResearchGate. (2018).[4] HPLC method for fast determination of fluoroquinolones. Retrieved from

  • PubChem. (n.d.). Compound Summary: Fluoroaniline Derivatives. Retrieved from

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide provides a detailed framework for the analytical characterization of 2-(Benzyloxy)-6-fluoroaniline, a key intermediate in pharmaceutical synthesis. This document outlines protocols for identity, purity, and stability assessment using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration. Furthermore, this guide delves into the rationale behind methodological choices, potential impurity profiling, and the implementation of forced degradation studies to establish a robust, stability-indicating analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, robust analytical standards and well-defined characterization protocols are paramount for researchers, scientists, and drug development professionals. This guide provides a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound, thereby supporting regulatory compliance and facilitating the development of safe and effective medicines.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. While experimental data for this specific molecule is not widely published, properties can be estimated based on structurally related compounds such as 2-fluoroaniline and 2-bromo-6-fluoroaniline.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)2-Fluoroaniline[1]2-Bromo-6-fluoroaniline
Molecular Formula C₁₃H₁₂FNOC₆H₆FNC₆H₅BrFN
Molecular Weight 217.24 g/mol 111.12 g/mol [1]190.01 g/mol
Appearance White to off-white solidClear liquid with a mild sweet odor[1]Colorless to light orange to yellow clear liquid
Melting Point Not available-19.3 °F[1]Not available
Boiling Point Not available347 °F at 760 mmHg[1]Not available
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Sinks in and mixes slowly with water[1]Not available
pKa ~3 (Estimated, based on 2-fluoroaniline)3.2 (at 25 °C)[1]Not available

A well-characterized reference standard of this compound with a purity of >99.5% is essential for the quantitative analysis of this compound. The reference standard itself should be thoroughly characterized using a combination of the techniques described in this guide to confirm its identity and purity.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Method

A reversed-phase HPLC method with UV detection is the primary technique for determining the purity of this compound and for monitoring its stability. The method described here is designed to be stability-indicating, meaning it can resolve the main component from its potential degradation products.

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its versatility and broad applicability in retaining moderately polar to non-polar compounds like this compound.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure adequate retention of the analyte while allowing for the elution of more polar or non-polar impurities within a reasonable run time. The buffer helps to maintain a consistent pH and improve peak shape.

  • Detection: UV detection is suitable due to the presence of the aromatic chromophores in the molecule. The detection wavelength should be selected at the absorbance maximum (λmax) of this compound, which is estimated to be around 230-280 nm.

HPLC Protocol:

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified by injecting the reference standard solution multiple times. The following parameters should be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area (n=5): ≤ 2.0%

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as a confirmatory method for the identity of this compound.

Rationale for Method Design:

  • Derivatization: While this compound is amenable to GC analysis, derivatization of the primary amine group (e.g., with a silylating agent) can improve peak shape and thermal stability. However, direct injection is often sufficient.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of aromatic compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

GC-MS Protocol:

Table 3: GC-MS Method Parameters

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation:

  • Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 217. The fragmentation pattern will likely involve the cleavage of the benzylic ether bond, leading to characteristic ions.

  • m/z 91: Tropylium ion (C₇H₇⁺), a very common fragment from benzyl groups.

  • m/z 126: [M - C₇H₇]⁺, corresponding to the fluoroaniline moiety after loss of the benzyl group.

  • m/z 109: Loss of NH₂ from the m/z 126 fragment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

Sample Preparation:

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Spectral Features (in CDCl₃, estimated):

  • ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.

  • ~6.6-7.1 ppm (m, 3H): Protons of the fluoroaniline ring.

  • ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group.

  • ~3.8 ppm (br s, 2H): Protons of the amine group.

Expected ¹³C NMR Spectral Features (in CDCl₃, estimated):

  • ~150-160 ppm: Carbon attached to fluorine (doublet due to C-F coupling).

  • ~137 ppm: Quaternary carbon of the benzyl ring.

  • ~127-129 ppm: Carbons of the benzyl ring.

  • ~110-125 ppm: Carbons of the fluoroaniline ring.

  • ~70 ppm: Methylene carbon of the benzyloxy group.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic transitions within the molecule. The aromatic rings in this compound will result in characteristic UV absorption. The expected λmax is in the range of 230-280 nm in a solvent like methanol or acetonitrile.[2]

Other Analytical Techniques

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of this compound. Karl Fischer titration is the standard method for the determination of water content.

Protocol:

A coulometric or volumetric Karl Fischer titrator can be used. The sample should be accurately weighed and introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The titration is performed according to the instrument manufacturer's instructions.

Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential process-related impurities. Common impurities may include:

  • Starting materials: Unreacted 2-fluoroaniline and benzylating agent.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation products: Formed upon exposure to stress conditions.

Forced Degradation Studies and Stability-Indicating Method Validation

Forced degradation studies are performed to demonstrate the specificity of the analytical methods and to identify potential degradation products.[3] These studies involve subjecting a sample of this compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Forced Degradation Protocol:

Prepare solutions of this compound (e.g., 0.1 mg/mL) and subject them to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and to check for the resolution between the parent peak and any degradation product peaks.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Analyte This compound Acid Acidic Hydrolysis Analyte->Acid Base Basic Hydrolysis Analyte->Base Oxidation Oxidative Degradation Analyte->Oxidation Thermal Thermal Degradation Analyte->Thermal Photolytic Photolytic Degradation Analyte->Photolytic HPLC_Analysis Stability-Indicating HPLC Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Degradation_Products Degradation Products HPLC_Analysis->Degradation_Products

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, along with forced degradation studies, researchers and drug development professionals can ensure the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these analytical standards is essential for the development of safe and effective drug products.

References

  • PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.
  • Analyst (RSC Publishing). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]

  • Journal of the Brazilian Chemical Society. A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • PubMed Central (PMC). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. GC-MS analysis for Structural Identification and Bioactive Compounds in Methanolic Leaf Extract of Mallotus oppositifolius. [Link]

  • University of Regensburg. UV-Vis Spectroscopy. [Link]

  • LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzyloxy)-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect when synthesizing this compound, and how can I detect them?

A1: The impurity profile of crude this compound is intrinsically linked to its synthesis, most commonly a Williamson ether synthesis involving 2-amino-3-fluorophenol and a benzylating agent (e.g., benzyl bromide or chloride) in the presence of a base.

Primary Impurities to Anticipate:

  • Unreacted Starting Materials: Both 2-amino-3-fluorophenol and the benzylating agent can persist in the crude product if the reaction does not go to completion.

  • Benzyl Alcohol: This is a very common byproduct, formed from the hydrolysis of the benzylating agent, especially if water is present in the reaction medium.[1]

  • Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol or reaction of benzyl alcohol with the benzylating agent.

  • Over-alkylated Byproducts: N-benzylation of the aniline can occur, leading to 2-(Benzyloxy)-6-fluoro-N-benzylaniline. Although sterically hindered, its formation cannot be entirely ruled out.

  • Positional Isomers: If the starting phenol is not pure, isomeric impurities may carry through the synthesis.

  • Inorganic Salts: Salts like K₂CO₃ or NaH byproducts (e.g., KBr, NaCl) are typically present and must be removed.

Detection Strategy:

Thin-Layer Chromatography (TLC) is the most effective initial method for identifying the complexity of the crude mixture.

CompoundExpected PolarityTypical TLC Appearance (Hexane/EtOAc System)
This compound (Product) IntermediateMain spot, Rf ~0.4-0.5 in 4:1 Hexane:EtOAc
2-amino-3-fluorophenol (Starting Material)HighSpot remains near the baseline (Rf ~0.1)
Benzyl Alcohol (Byproduct)IntermediateSpot often close to the product, slightly more polar (Rf ~0.3-0.4)
Dibenzyl Ether (Byproduct)LowSpot runs high on the plate (Rf >0.7)
N-benzylated ByproductLowSpot runs higher than the product (Rf ~0.6-0.7)

For definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[2]

Q2: My crude product is a dark oil with multiple spots on TLC. What is the best primary purification strategy: chromatography, recrystallization, or distillation?

A2: The optimal strategy depends on the nature and quantity of the impurities. The flowchart below outlines a decision-making process for purification.

Purification Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Steps Crude Crude Product (Dark Oil) TLC Analyze by TLC Crude->TLC Decision Impurity Profile? TLC->Decision Chroma Column Chromatography Decision->Chroma  Close Polarity Impurities (e.g., Benzyl Alcohol) Wash Aqueous Wash / Extraction Decision->Wash  Polar / Ionic Impurities (Salts, Phenol SM) Analysis Purity Analysis (TLC, GC, NMR) Chroma->Analysis Recryst Recrystallization Recryst->Analysis Wash->Chroma  If remains oil Wash->Recryst  If solidifies Pure Pure Product (>98%) Analysis->Pure

Caption: Decision workflow for purifying this compound.

Detailed Rationale:

  • Start with an Aqueous Wash: Before any other method, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild acid (e.g., 1M HCl) to remove any residual basic catalysts, then a mild base (e.g., saturated NaHCO₃) to remove the acidic 2-amino-3-fluorophenol starting material, and finally with brine. This removes inorganic salts and highly polar impurities, simplifying the subsequent steps.

  • Column Chromatography (Most Likely Required): Since benzyl alcohol is a common impurity with polarity very similar to the product, flash column chromatography is typically the most robust method for achieving high purity.[3][4] It is indispensable when the crude product is an oil or when impurities have similar solubility characteristics to the product.

  • Recrystallization (For final polishing): If the product obtained after chromatography is a solid or can be induced to solidify, recrystallization is an excellent final step to remove trace impurities and achieve analytical-grade purity.[1] It is generally not effective as a primary method for removing significant amounts of benzyl alcohol from the oily crude mixture.

  • Distillation (Less Common): While related fluoroanilines can sometimes be purified by distillation[5], this compound has a high boiling point and potential for thermal degradation (de-benzylation). This method is generally not recommended unless working on a very large industrial scale with specialized equipment.

Q3: I'm performing column chromatography, but the separation between my product and a key impurity is poor. How can I optimize this?

A3: Poor separation in column chromatography is a common issue that can almost always be solved by systematic optimization. The primary cause is an inappropriate solvent system (eluent).

Troubleshooting Flash Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (ΔRf < 0.1) Eluent is too polar (runs too fast) or not polar enough (runs too slow).1. Adjust Polarity: Aim for a product Rf of 0.3-0.4 on TLC. If spots are too high, decrease eluent polarity (more hexane). If too low, increase polarity (more ethyl acetate).2. Change Solvents: Switch to a different solvent system. Toluene or Dichloromethane can offer different selectivity compared to hexane for aromatic compounds. For example, try a Dichloromethane/Methanol or Toluene/Acetone gradient.[6]
Product Tailing/Smearing 1. Sample is too polar for the eluent.2. Column is overloaded.3. Compound is acidic/basic and interacting with silica.1. Increase Eluent Polarity: This can improve the spot shape.2. Reduce Load: Use a higher ratio of silica to crude product (aim for 50:1 to 100:1 for difficult separations).3. Add a Modifier: Add 0.5-1% triethylamine (NEt₃) to the eluent to neutralize acidic sites on the silica gel, which can prevent tailing of basic anilines.
Product Elutes with the Solvent Front Eluent is far too polar.Start with pure hexane and gradually increase the polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexane). This is known as a gradient elution.

Step-by-Step Protocol for Optimizing Separation:

  • TLC Analysis: Spot the crude mixture on a TLC plate. Run several plates in parallel using different solvent systems (e.g., 9:1 Hex/EtOAc, 4:1 Hex/EtOAc, 1:1 Hex/EtOAc; 95:5 DCM/MeOH).

  • Select the Best System: Choose the solvent system that places the product spot at an Rf of ~0.3 and maximizes the distance to the nearest impurity spots.

  • Prepare the Column: Use silica gel (230-400 mesh is standard).[7] The column can be packed dry or as a slurry.[8] A good rule of thumb is to use ~50 g of silica for every 1 g of crude product for good separation.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

Q4: How do I assess the final purity of my this compound, and what are the acceptance criteria?

A4: A multi-pronged approach is necessary to confidently assess purity. Pharmaceutical intermediates typically require purity levels of >98% or >99%.[9]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is determined by the area percentage of the main peak.[2][10]

  • Gas Chromatography (GC): If the compound is thermally stable enough, GC is excellent for detecting volatile impurities like residual solvents or benzyl alcohol. Purity is determined by area percentage.[2]

  • Nuclear Magnetic Resonance (¹H NMR): While not ideal for detecting low-level impurities, ¹H NMR is essential for structural confirmation. The absence of signals corresponding to impurities (e.g., the phenolic -OH of the starting material, the benzylic CH₂ of benzyl alcohol) is a strong indicator of purity. Integration of the aromatic vs. benzylic protons should match the theoretical ratio.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC or LC, it is a powerful tool for identifying unknown impurity peaks.

Purity Assessment Logic cluster_input Input cluster_methods Analytical Methods cluster_output Output Input Purified Product HPLC HPLC (Quantitative Purity) Input->HPLC NMR 1H NMR (Structural Identity) Input->NMR MS Mass Spec (Molecular Weight) Input->MS Result Final Purity Report (e.g., 99.5% by HPLC) HPLC->Result NMR->Result MS->Result

Sources

Technical Support Center: Debenzylation of 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering in English.

Welcome to the dedicated technical guide for the debenzylation of 2-(benzyloxy)-6-fluoroaniline. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of this transformation. The presence of both an electron-rich aniline and a fluoro-substituent presents unique challenges compared to simpler debenzylation reactions. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for debenzylating this compound, and why is it preferred?

The most common and generally effective method is palladium-catalyzed hydrogenolysis. This involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its high efficiency and clean conversion, typically yielding toluene as the only byproduct, which is easily removed. The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

Q2: My reaction is stalled or incomplete, with significant starting material remaining. What are the likely causes?

This is the most frequently reported issue. Several factors can lead to incomplete conversion:

  • Catalyst Poisoning: The primary culprit is often the aniline nitrogen. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface, blocking active sites and inhibiting catalytic activity.[1][2] This is a well-documented issue for substrates containing basic nitrogen groups.[1][2]

  • Catalyst Quality: The activity of Pd/C catalysts can vary significantly between batches and suppliers. An older or lower-quality catalyst may not be sufficiently active for this transformation.[3] Key predictors of catalyst efficiency include small palladium particle size and a homogeneous distribution on the carbon support.[4]

  • Insufficient Hydrogen Pressure: While some debenzylations work with a hydrogen balloon, this substrate may require positive pressure (e.g., 50 psi) to ensure sufficient hydrogen concentration at the catalyst surface for the reaction to proceed efficiently.[3]

  • Impure Materials: Impurities in the starting material or solvent, particularly sulfur or halide residues from previous steps, can act as potent catalyst poisons.[3]

Q3: I'm observing side products. What are they and how can they be minimized?

Side product formation compromises yield and complicates purification. Key side reactions include:

  • N-Alkylation: The product, 2-amino-6-fluorophenol, is nucleophilic and can react with the benzyl group of the starting material, leading to N-benzylated impurities. This is more common in alcoholic solvents.[5]

  • Hydrodefluorination (HDF): Although the C-F bond is strong, aggressive conditions (high temperature, high pressure, or highly active catalysts) can sometimes lead to the cleavage of the C-F bond.

  • Ring Saturation: Over-reduction of the aromatic ring is a potential side reaction, though less common under standard, controlled conditions.[1]

Troubleshooting Guide: From Problem to Solution

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

You've run your reaction with 10% Pd/C in ethanol under a hydrogen balloon overnight, but LCMS analysis shows >50% starting material remaining.

Causality Analysis & Workflow:

The logical path to solving this involves systematically eliminating potential causes, starting with the most probable: the catalyst's effectiveness. The aniline substrate is known to be challenging due to its potential to poison the catalyst.[1][2] Therefore, the first step is to validate the catalyst and reaction setup.

Caption: Troubleshooting workflow for stalled debenzylation reactions.

Detailed Protocol: Standard Catalytic Hydrogenation

  • Inerting the Flask: To a hydrogenation flask, add 10% Pd/C (5-10 mol%). Seal the flask and thoroughly purge with an inert gas (N₂ or Ar).

  • Solvent Addition: Add anhydrous ethanol (or another suitable solvent like ethyl acetate or THF) via cannula or syringe.

  • System Purge: Stir the slurry and subject the system to 3-5 cycles of vacuum followed by backfilling with hydrogen gas. This removes all oxygen and saturates the solvent with hydrogen.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the reaction solvent and add to the flask.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir vigorously at room temperature. Vigorous stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction by TLC or LCMS until completion. The reaction is complete when no starting material is observed.

  • Work-up: Carefully purge the reaction vessel with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[6] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 2-amino-6-fluorophenol.

Issue 2: Persistent Side Product Formation

Even with complete conversion of the starting material, you observe significant impurities, complicating purification.

Mitigation Strategies:

The choice of strategy depends on the nature of the side product. For N-alkylation, which arises from a bimolecular reaction, a change in reaction conditions or methodology is often required. Transfer hydrogenation can be a milder and effective alternative.

StrategyMechanistic RationaleTarget Side Product(s)
Lower Reaction Temperature Reduces the activation energy available for competing reaction pathways. Side reactions often have a higher activation barrier than the desired hydrogenolysis.N-Alkylation, Hydrodefluorination
Use an Alternative Solvent Solvents like trifluoroethanol can suppress N-alkylation side reactions that are more common in standard alcoholic solvents.[5]N-Alkylation
Switch to Transfer Hydrogenation Utilizes a hydrogen donor molecule (e.g., ammonium formate, cyclohexene) instead of H₂ gas.[7] This can provide a different selectivity profile and is often performed under milder, non-pressurized conditions.General Impurities, Ring Saturation

Experimental Protocol: Transfer Hydrogenation

This method avoids the use of pressurized hydrogen gas and can be a valuable alternative when standard hydrogenation fails or gives poor selectivity.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (10 mol%) followed by the hydrogen donor, such as ammonium formate (3-5 eq).

  • Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC or LCMS. These reactions are often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst, washing with methanol.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude material will contain the product and excess ammonium formate salts. Purify by partitioning between water and an organic solvent (e.g., ethyl acetate) or by column chromatography.

References

  • Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (2006). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Engelhard Corp. Retrieved February 7, 2026, from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Palladium on Carbon. (n.d.). Organic Synthesis. Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (2018). ACS Catalysis. Retrieved February 7, 2026, from [Link]

  • Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Catalysis. Retrieved February 7, 2026, from [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 7, 2026, from [Link]

  • Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). PubMed. Retrieved February 7, 2026, from [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (1980). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidation of 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(Benzyloxy)-6-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The inherent reactivity of the aniline moiety, while valuable for synthesis, also presents a significant challenge: a high susceptibility to oxidation. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you maintain the integrity of your material and ensure the success of your experiments.

Section 1: Understanding the Challenge: Core Principles of Aniline Oxidation (FAQs)

This section addresses the fundamental scientific principles governing the stability of this compound.

Q1: Why is this compound so prone to oxidation?

The primary reason lies in the electronic nature of the aniline functional group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, making the system electron-rich. This high electron density makes the molecule susceptible to losing electrons—the very definition of oxidation.[1] Factors like atmospheric oxygen, light, and the presence of certain metal catalysts can readily initiate this process.[1][2][3][4] While freshly purified anilines are often colorless or pale yellow, this oxidation leads to the formation of highly colored impurities.[2][5]

Q2: What are the common visual indicators of oxidation?

The most immediate sign of oxidation is a distinct color change. A pure sample of this compound should be a light-colored solid or oil. Upon oxidation, you will observe a progression to yellow, then brown, and in severe cases, dark green or black.[1] This is due to the formation of conjugated systems, such as quinone-imines and, eventually, polymeric aniline species ("aniline black"). On a Thin Layer Chromatography (TLC) plate, oxidation is often visible as baseline streaking or the appearance of new, intensely colored spots.

Q3: Which specific experimental conditions pose the greatest risk for oxidation?

Several conditions can accelerate the degradation of your material:

  • Exposure to Air: Atmospheric oxygen is the most common culprit.[1][2]

  • Exposure to Light: UV radiation provides the energy to initiate oxidative radical reactions.[3][4]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation. A synthesis procedure for a related compound highlights the need for controlled temperature.[6]

  • Presence of Oxidizing Reagents: This includes obvious oxidants and certain metal salts used in catalysis which can facilitate electron transfer.[1][7]

  • Inappropriate pH: The rate of aniline oxidation can be significantly influenced by the pH of the medium.[1][8]

Section 2: Troubleshooting Guide: Diagnosing and Solving Oxidation-Related Issues

This guide is structured to provide direct solutions to common problems encountered during experimentation.

Issue 1: My stored sample of this compound has darkened over time.

  • Probable Cause: Improper storage leading to prolonged exposure to atmospheric oxygen and/or light. The material is known to darken in light and air.[5]

  • Immediate Action: If the discoloration is minor, the material may be salvageable by purification (e.g., rapid column chromatography or recrystallization). However, for sensitive downstream applications, using a fresh or repurified batch is recommended.

  • Preventative Solution: Implement a rigorous storage protocol. The material should be stored in an amber glass vial to block UV light.[3][4] Before sealing, displace the headspace with an inert gas like argon or nitrogen. For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of degradation.[9]

Issue 2: During a reaction workup, my organic layer is a dark, intractable color.

  • Probable Cause: Oxygen was introduced during the workup, possibly exacerbated by heat from an exothermic quenching step or exposure to incompatible conditions.

  • Immediate Action: Attempt to isolate the product quickly. Minimize exposure to air by working efficiently. If an acidic or basic wash is required, perform it at a reduced temperature (0-5°C) and as rapidly as possible.

  • Preventative Solution: Degas all aqueous solutions (water, brine, bicarbonate solutions) by sparging with nitrogen or argon for 15-20 minutes before use in the workup. If possible, conduct the entire workup and extraction process under a positive pressure of inert gas.

Issue 3: Column chromatography yields fractions that are initially clean but darken in the collection flask.

  • Probable Cause: The large surface area of silica gel combined with prolonged exposure to air during a slow-running column is a potent combination for oxidizing anilines. The slightly acidic nature of standard silica gel can also catalyze degradation.

  • Preventative Solution:

    • Deactivate the Stationary Phase: Use silica gel that has been treated with a base. A common method is to use an eluent containing a small amount (0.1-1%) of triethylamine or ammonia. This neutralizes acidic sites on the silica.

    • Use Degassed Solvents: Always use solvents that have been sparged with an inert gas to remove dissolved oxygen.

    • Expedite the Process: Use flash chromatography techniques to minimize the time the compound spends on the column.

Section 3: Prophylactic Protocols & Methodologies

Adopting these protocols will proactively prevent oxidation, saving time and preserving material integrity.

Protocol 1: Performing a Reaction Under Oxygen-Free Conditions

This protocol is essential for any reaction involving this compound, particularly those requiring heat or metal catalysts.

Materials:

  • Round-bottom flask with a sidearm or a three-neck flask

  • Rubber septa

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Cannula or gas-tight syringe

  • Degassed solvents and reagents

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • Initial Setup: Assemble the glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Charge the Flask: Add all solid reagents (e.g., this compound, catalyst, ligands) to the flask.

  • Seal and Purge: Seal the flask with rubber septa. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" at least three times to ensure the complete removal of atmospheric gases.[1]

  • Solvent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe or cannula, ensuring a continuous positive pressure of inert gas.

  • Reaction Execution: Once the reaction is running, maintain a gentle, positive flow of inert gas through a bubbler to prevent air from diffusing back into the system.

  • Monitoring: Take aliquots for reaction monitoring (e.g., TLC, LC-MS) using a syringe, being careful to minimize the introduction of air.

Protocol 2: Amine Protection via Acetylation

For multi-step syntheses where the aniline will be exposed to harsh or oxidative conditions, temporary protection of the amino group is a robust strategy. Acetylation converts the highly active amine into a less reactive acetanilide.[1]

Materials:

  • This compound (1.0 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N, 1.5 equiv.) or Pyridine

  • Acetyl chloride (AcCl, 1.2 equiv.) or Acetic Anhydride (Ac2O, 1.2 equiv.)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes.

  • Acetylation: Add acetyl chloride dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the protected N-(2-(benzyloxy)-6-fluorophenyl)acetamide. This compound is now significantly more stable to oxidative conditions.

Section 4: Visual Guides

Diagram 1: Key Factors in the Oxidation of this compound

OxidationFactors cluster_process Oxidation Pathway cluster_causes Accelerating Factors cluster_prevention Preventative Measures Stable This compound (Stable, Pale) Oxidized Oxidized Products (Colored, Impure) Stable->Oxidized Oxidation Air Atmospheric O2 Air->Stable Light UV Light Light->Stable Heat Heat Heat->Stable Reagents Oxidizing Reagents Reagents->Stable InertGas Inert Atmosphere (N2 or Ar) InertGas->Air Blocks Darkness Amber Vial Darkness Darkness->Light Blocks Cold Refrigeration (2-8 °C) Cold->Heat Slows Protection Protecting Groups (e.g., Acetyl) Protection->Reagents Resists

Caption: Factors promoting aniline oxidation and corresponding preventative strategies.

Diagram 2: Workflow for an Oxygen-Free Reaction Setup

OxygenFreeWorkflow Start Start: Prepare Reaction Dry 1. Oven/Flame-Dry Glassware Start->Dry Assemble 2. Assemble Hot & Cool Under N2/Ar Dry->Assemble AddSolids 3. Add Solid Reagents Assemble->AddSolids Seal 4. Seal with Septa AddSolids->Seal Purge 5. Perform 3x Vacuum/N2 Purge Cycles Seal->Purge AddLiquids 6. Add Degassed Solvents via Syringe Purge->AddLiquids Run 7. Run Reaction Under Positive N2 Pressure AddLiquids->Run End End: Reaction is Oxygen-Free Run->End

Caption: Step-by-step workflow for establishing an inert reaction atmosphere.

Section 5: Data Summary Table

This table provides a quick-reference guide for the safe handling and use of this compound.

ParameterRecommendationRationale & Reference
Storage Condition 2-8°C, in a tightly sealed amber vial under an inert gas (Ar or N2).Minimizes thermal degradation and prevents photo-initiated and air-based oxidation.[3][4][5][9]
Compatible Solvents Anhydrous, degassed solvents such as THF, Dioxane, Toluene, DMF, DCM.Removal of dissolved oxygen is critical for preventing oxidation during reactions.
Incompatible Reagents Strong oxidizing agents (e.g., KMnO4, H2O2, nitric acid), some metal salts.These can directly and rapidly oxidize the aniline moiety, leading to complex mixtures or violent reactions.[3][8]
Handling Atmosphere Should be handled exclusively under an inert atmosphere whenever possible.Prevents degradation upon exposure to air, especially when in solution or during transfer.[1][6]
Purification Tactic Rapid flash chromatography with base-deactivated silica (e.g., 0.5% Et3N in eluent).Neutralizes acidic sites on silica and minimizes contact time with air, preventing on-column degradation.

References

  • Wikipedia. Aniline. [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • PrepChem.com. Synthesis of a) 2-Benzyloxy-6-nitroaniline. [Link]

  • Cargo Handbook. Aniline. [Link]

  • ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. [Link]

  • ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A. [Link]

  • ResearchGate. Synthesis of 2-benzyl-7-fluoro-6-methoxy. [Link]

  • PubMed. Chemical oxidation of 2,6-dimethylaniline in the fenton process. [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

  • NJ.gov. Aniline - Hazardous Substance Fact Sheet. [Link]

  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(Benzyloxy)-6-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzyloxy)-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically nuanced aniline derivative. Here, we address common challenges leading to low conversion rates and provide actionable, field-proven solutions to optimize your reactions.

Understanding the Core Challenges: The "Why" Behind Low Conversion

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical properties of this compound that frequently contribute to sluggish or incomplete reactions. Two primary factors are at play:

  • Steric Hindrance: The bulky benzyloxy group at the ortho position, in conjunction with the fluorine atom at the other ortho position, creates a sterically crowded environment around the amine functionality. This "ortho effect" can physically block the approach of reagents to the nitrogen atom, thereby slowing down or even preventing reactions.[1][2] This steric impediment is a major hurdle in many synthetic transformations.[1][3]

  • Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the aniline nitrogen.[4] While it also has a weak electron-donating mesomeric effect (+M), the inductive effect often dominates, making the nitrogen lone pair less available for nucleophilic attack compared to a non-fluorinated aniline.[4] This reduced nucleophilicity can be a significant contributor to low reaction rates.

These two factors are often intertwined and must be considered in concert when troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound to ensure its stability?

A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. While generally stable, prolonged exposure to light and air can lead to gradual degradation, potentially forming colored impurities. As with many aniline derivatives, it is considered an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.

Q2: I am observing a significant amount of starting material even after extended reaction times. What is the first thing I should check?

A: The first step is always to re-verify the quality and purity of your starting materials and reagents. Ensure your this compound has not degraded. Check the quality of your solvent (anhydrous, if required) and any bases or catalysts. Low-quality reagents are a frequent and often overlooked cause of poor reaction outcomes. Once reagent quality is confirmed, you can proceed to diagnose other potential issues as outlined in the guides below.

Q3: Can the benzyloxy group be cleaved under my reaction conditions?

A: Yes, debenzylation is a potential side reaction, particularly under conditions of catalytic hydrogenation (e.g., using Pd/C and H₂).[5][6] If your reaction involves these or similar reducing conditions, you may be unintentionally cleaving the benzyl protecting group, leading to the formation of 2-amino-3-fluorophenol. Acidic conditions can also promote debenzylation, although this is generally less common for benzyl ethers compared to other protecting groups.[6]

Troubleshooting Guide 1: Acylation Reactions

Low conversion in the acylation of this compound to form the corresponding amide is a common problem, primarily due to the steric hindrance around the amino group.

Problem: Incomplete conversion when reacting this compound with an acyl chloride or anhydride.

Potential Cause Explanation Recommended Solution
Insufficient Reagent Reactivity The electrophilicity of the acylating agent may not be high enough to overcome the reduced nucleophilicity and steric bulk of the aniline.Use a more reactive acylating agent. For example, if an anhydride is failing, switch to the corresponding acyl chloride.
Steric Hindrance Blocking Nucleophilic Attack The ortho benzyloxy and fluoro groups are physically impeding the approach of the acylating agent to the nitrogen atom.1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation. 2. Use a Catalyst: For less reactive acylating agents, adding a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Inadequate Base The base used to scavenge the generated acid (e.g., HCl from an acyl chloride) may not be strong enough or may itself be too sterically hindered to be effective.Use a non-nucleophilic, sterically unhindered base such as proton sponge or 2,6-lutidine. Triethylamine can sometimes be effective, but its bulk can be a factor.
Experimental Protocol: DMAP-Catalyzed Acylation
  • To a stirred solution of this compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Acylation_Troubleshooting start Low Acylation Conversion reagent_check Check Reagent Purity & Reactivity start->reagent_check Initial Check steric_hindrance Address Steric Hindrance reagent_check->steric_hindrance If Reagents OK base_issue Optimize Base steric_hindrance->base_issue increase_temp Increase Temperature steric_hindrance->increase_temp use_catalyst Use DMAP Catalyst steric_hindrance->use_catalyst stronger_base Use Stronger/Less Hindered Base base_issue->stronger_base Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Aniline, Base catalyst Add Pd Source & Bulky Ligand reagents->catalyst inert Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify

Sources

Validation & Comparative

Technical Comparison Guide: 2-(Benzyloxy)-6-fluoroaniline vs. 2-chloro-6-fluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and overall strategy of a synthetic route. The 2,6-disubstituted anilines are privileged scaffolds, offering a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two common building blocks: 2-(Benzyloxy)-6-fluoroaniline and 2-chloro-6-fluoroaniline.

While structurally similar, the fundamental electronic and reactivity differences between the benzyloxy (-OBn) and chloro (-Cl) substituents render these molecules suitable for divergent synthetic applications. 2-Chloro-6-fluoroaniline is a workhorse for reactions leveraging the C-Cl bond as a reactive handle, primarily in transition-metal-catalyzed cross-coupling reactions. Conversely, this compound is employed when the C2-position needs to be masked or protected, with the aniline's nucleophilicity being the primary reactive site, and offers the strategic advantage of late-stage debenzylation to unmask a phenol. This guide will dissect these differences through the lens of reactivity, experimental protocols, and practical considerations to inform your synthetic planning.

Part 1: Comparative Analysis of Physicochemical and Reactivity Profiles

The choice between the benzyloxy and chloro analogues is fundamentally a choice between two distinct electronic and steric profiles, which in turn governs their synthetic utility.

Electronic Effects: A Tale of Two Substituents

The electronic nature of the substituent at the C2 position profoundly influences the reactivity of both the aniline nitrogen and the aromatic ring itself.

  • This compound: The benzyloxy group (-OBn) is a strong electron-donating group (EDG) through resonance. The oxygen atom's lone pairs donate electron density into the aromatic ring. This has two major consequences:

    • Increased Nucleophilicity: The increased electron density on the ring enhances the nucleophilicity of the aniline nitrogen, making it more reactive towards electrophiles in reactions like acylation, alkylation, and sulfonylation.

    • Ring Activation: The ring is activated towards electrophilic aromatic substitution (SEAr), although the steric bulk of the -OBn and the directing effects of the substituents can make this complex.

  • 2-chloro-6-fluoroaniline: The chloro group (-Cl) is an electron-withdrawing group (EWG) through induction due to its high electronegativity. While it can donate electron density via resonance, the inductive effect dominates.

    • Decreased Nucleophilicity: The inductive withdrawal of electron density deactivates the ring and significantly reduces the nucleophilicity of the aniline nitrogen compared to its benzyloxy counterpart. This can lead to slower reaction rates in N-functionalization reactions.

    • Reactive Handle for Catalysis: The C-Cl bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which is a synthetic avenue unavailable to the benzyloxy analogue.

The diagram below illustrates the contrasting electronic influence of these substituents.

G cluster_0 This compound cluster_1 2-chloro-6-fluoroaniline a NH₂ b OBn c F d Resonance Donation (Electron Donating Group) d->b e⁻ donation e Increased N Nucleophilicity d->e f NH₂ g Cl h F i Inductive Withdrawal (Electron Withdrawing Group) i->g e⁻ withdrawal j Decreased N Nucleophilicity i->j k Site for Cross-Coupling i->k

Caption: Contrasting electronic effects of -OBn and -Cl substituents.

Steric and Strategic Differences
  • Steric Hindrance: The benzyloxy group is significantly bulkier than a chloro atom. This steric hindrance can influence reaction rates and, in some cases, may be leveraged to direct reactions to other positions or to control diastereoselectivity in downstream steps.

  • Strategic Role: The most critical difference lies in the strategic role of the substituent.

    • The C-Cl bond is a point of diversification . It is a stable, reliable functional group ready for modification via cross-coupling.

    • The C-OBn bond is a masked phenol . The benzyloxy group acts as a robust protecting group for a hydroxyl functionality. It is stable to a wide range of reaction conditions (e.g., organometallics, mild acids/bases) and can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) in a late-stage synthetic step to reveal the phenol. This is a powerful tool in multi-step synthesis.

Part 2: Performance in Key Synthetic Transformations

The practical implications of the aforementioned differences are best illustrated by their performance in common synthetic reactions.

N-Acylation and Amide Bond Formation

In amide bond formations, which are fundamental in drug discovery, the enhanced nucleophilicity of this compound often translates to faster reaction kinetics and milder required conditions compared to its chloro counterpart.

ParameterThis compound2-chloro-6-fluoroanilineRationale
Reactivity HighModerate to Low-OBn is an EDG, increasing N nucleophilicity.
Typical Conditions Acyl chloride, base (e.g., Pyridine, TEA), 0 °C to RTAcyl chloride, stronger base, often requires heating-Cl is an EWG, decreasing N nucleophilicity.
Yield Generally highGood to high, but may require optimization
Palladium-Catalyzed Cross-Coupling Reactions

This is the domain where 2-chloro-6-fluoroaniline excels. The C-Cl bond is an ideal handle for introducing complexity.

  • Suzuki Coupling (C-C bond formation): Reacting 2-chloro-6-fluoroaniline with a boronic acid or ester in the presence of a palladium catalyst and a base is a standard method for creating biaryl structures.

  • Buchwald-Hartwig Amination (C-N bond formation): The C-Cl bond can be functionalized with primary or secondary amines to form substituted diamines.

This compound is generally inert under these conditions at the C-OBn bond. Any reactivity would occur at the N-H bond, for instance, in a Buchwald-Hartwig amination where it acts as the amine coupling partner.

The workflow below illustrates the divergent synthetic pathways.

G cluster_0 Cross-Coupling Pathway cluster_1 N-Functionalization & Deprotection Pathway start1 2-chloro-6-fluoroaniline suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start1->suzuki C-C Formation buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start1->buchwald C-N Formation start2 This compound acylation N-Acylation (RCOCl, Base) start2->acylation Amide Formation product1 Diversified Biaryl Product suzuki->product1 product2 Substituted Diamine Product buchwald->product2 deprotection Hydrogenolysis (H₂, Pd/C) acylation->deprotection Deprotection product3 N-Acyl Phenol Product deprotection->product3

Caption: Divergent synthetic pathways for the two aniline building blocks.

Part 3: Experimental Protocols & Data

Protocol: Suzuki-Miyaura Coupling of 2-chloro-6-fluoroaniline

This protocol describes a typical procedure for C-C bond formation, a reaction for which 2-chloro-6-fluoroaniline is ideally suited.

Objective: To synthesize 2'-amino-3'-fluoro-biphenyl-4-carboxylic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-6-fluoroaniline (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a more active pre-catalyst like Pd(dppf)Cl₂ (0.02 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol: N-Acylation and Deprotection of this compound

This two-step sequence highlights the use of the benzyloxy group as a protecting group for a phenol, which is unmasked after N-functionalization.

Objective: To synthesize N-(2-fluoro-6-hydroxyphenyl)acetamide.

Step 1: N-Acylation

  • Reactant Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude N-(2-(benzyloxy)-6-fluorophenyl)acetamide. This intermediate can often be used without further purification.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

  • Catalyst Setup: In a hydrogenation vessel, suspend Palladium on Carbon (10% Pd/C, ~5-10 mol%) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Substrate Addition: Add the crude N-(2-(benzyloxy)-6-fluorophenyl)acetamide from the previous step.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (from a balloon or a Parr shaker) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-16 hours).

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, N-(2-fluoro-6-hydroxyphenyl)acetamide.

Part 4: Practical Considerations and Recommendations

ConsiderationThis compound2-chloro-6-fluoroanilineRecommendation
Primary Use Case N-functionalization; precursor to 2-aminophenols.C-C and C-N cross-coupling reactions.Choose based on the desired bond construction.
Cost & Availability Generally more expensive.Widely available and more cost-effective.For large-scale synthesis, the cost of the chloro-aniline is a significant advantage if the route allows.
Key Transformation Debenzylation via hydrogenolysis to unmask a phenol.Palladium-catalyzed cross-coupling at the C-Cl bond.The choice is dictated by your overall synthetic strategy: protection vs. functionalization.
Safety Standard aniline toxicity. Benzyl ethers are generally stable.Standard aniline toxicity. Chloroaromatics can be persistent.Follow standard laboratory safety protocols for both.

Conclusion

The selection between this compound and 2-chloro-6-fluoroaniline is a clear strategic choice rather than a matter of simple substitution.

  • Choose 2-chloro-6-fluoroaniline when:

    • Your synthetic plan involves building molecular complexity via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.).

    • Cost and scale are primary concerns.

    • You require an electron-withdrawing group to modulate the aniline's reactivity or the properties of the final molecule.

  • Choose this compound when:

    • Your synthesis requires a late-stage unveiling of a phenol functionality.

    • You need enhanced nucleophilicity at the aniline nitrogen for reactions like acylation or alkylation under mild conditions.

    • The synthetic route is incompatible with the conditions required for cross-coupling or the presence of an aryl chloride.

By understanding the intrinsic electronic properties and strategic potential of the benzyloxy and chloro substituents, researchers can design more elegant, efficient, and robust synthetic routes for the discovery and development of novel chemical entities.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Journal of Organometallic Chemistry. URL: [Link]

  • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Source: Greene's Protective Groups in Organic Synthesis. URL: [Link]

  • Title: Preparation of 2-amino-3-fluoro-4'-sulfamoyl-biphenyl-4-carboxylic acid. Source: Google Patents (WO2006131827A1).

A Comparative Guide to the Reactivity of Fluorinated Anilines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Aniline Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated anilines, in particular, serve as indispensable building blocks for a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the aniline ring, a common pharmacophore, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. However, this modification is not without consequence for the synthetic chemist. The potent electronic effects of fluorine dramatically modulate the reactivity of the aniline's amino group and its aromatic core, posing both challenges and opportunities in synthesis.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated anilines against the parent aniline. We will explore the fundamental electronic principles governing their behavior, present comparative data on their basicity, and provide validated experimental frameworks for evaluating their performance in two critical transformations: amide bond formation and nucleophilic aromatic substitution. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of these valuable synthetic intermediates.

The Dichotomy of Fluorine's Electronic Influence

To understand the reactivity of fluorinated anilines, one must first appreciate the dual electronic nature of the fluorine substituent. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing effect through the sigma bond network, known as the inductive effect (-I). This effect decreases the electron density of the entire aromatic ring and, crucially, the lone pair of the amino nitrogen.

Simultaneously, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated back into the aromatic pi-system. This is a resonance or mesomeric effect (+M).[1] However, due to the large energy difference between the 2p orbitals of fluorine and carbon, this resonance donation is significantly weaker than its inductive withdrawal. The net reactivity of a fluoroaniline isomer is determined by the interplay of these two opposing forces, which is highly dependent on the fluorine's position relative to the amino group.

electronic_effects cluster_aniline Fluorinated Aniline cluster_outcome Impact on Reactivity Aniline Fluorine Substituent on Aniline Ring Inductive Inductive Effect (-I) Aniline->Inductive Strongly Electron-Withdrawing Resonance Resonance Effect (+M) Aniline->Resonance Weakly Electron-Donating Reactivity Modulated Nucleophilicity & Ring Activation Inductive->Reactivity Resonance->Reactivity

Caption: Dueling electronic effects of fluorine on the aniline scaffold.

  • Para-Fluoroaniline: The -I effect deactivates the entire ring. The +M effect donates electron density specifically to the ortho and para positions. Since the amino group is para to the fluorine, this +M effect partially counteracts the inductive withdrawal at the nitrogen atom's position.

  • Meta-Fluoroaniline: The strong -I effect is fully operational. However, the +M effect does not extend to the meta position, meaning there is no resonance-based donation to the carbon bearing the amino group. This results in significant deactivation.

  • Ortho-Fluoroaniline: Both -I and +M effects are at play, similar to the para isomer. However, the proximity of the fluorine atom introduces steric hindrance and the potential for through-space interactions or intramolecular hydrogen bonding, which can lead to unique reactivity patterns not governed by electronics alone.[1]

Impact on Basicity and Nucleophilicity: A Quantitative Look at pKa

The nucleophilicity of an aniline, its ability to act as a nucleophile in reactions like acylation, is directly related to the availability of the nitrogen's lone pair of electrons. A common and effective proxy for this is the basicity of the amine, quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base and, generally, a poorer nucleophile, as the nitrogen's lone pair is less available for donation.[2]

The strong inductive electron withdrawal by fluorine reduces the electron density on the nitrogen atom, making all fluoroaniline isomers less basic than aniline itself.

CompoundStructurepKa of Conjugate Acid (at 25°C)Relative Basicity
AnilineNH₂ on Benzene4.60Highest
4-FluoroanilineNH₂ on Benzene, F at para4.65High
3-FluoroanilineNH₂ on Benzene, F at meta3.50Low
2-FluoroanilineNH₂ on Benzene, F at ortho3.20Lowest

Data sourced from various chemical suppliers and literature.[2]

Analysis of Basicity Trends:

  • 2-Fluoroaniline (pKa ≈ 3.20): This is the least basic isomer. The powerful -I effect of fluorine at close proximity, combined with potential steric and intramolecular hydrogen bonding effects, significantly reduces the availability of the nitrogen's lone pair.

  • 3-Fluoroaniline (pKa ≈ 3.50): The fluorine atom exerts a strong -I effect, but its meta position prevents any +M (resonance) donation towards the amino group, resulting in a substantially lower basicity compared to aniline.

  • 4-Fluoroaniline (pKa ≈ 4.65): While the -I effect is still strong, the +M effect of fluorine donates electron density directly to the carbon attached to the amino group (the para position), partially offsetting the inductive withdrawal. This makes 4-fluoroaniline's basicity surprisingly close to that of aniline itself.[2]

Comparative Reactivity in Amide Bond Formation

Amide coupling is arguably the most common reaction in drug discovery. The reduced nucleophilicity of fluorinated anilines means they are generally less reactive than aniline in these transformations. This often necessitates the use of more potent coupling agents or more forcing reaction conditions to achieve high yields.

A standard approach for moderately deactivated anilines involves using carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole) and a base. For particularly electron-deficient anilines, stronger coupling agents like HATU or the conversion of the carboxylic acid to a more reactive acyl fluoride may be required.

Experimental Protocol: Comparative Acylation of Fluoroaniline Isomers

This protocol provides a framework for comparing the relative reactivity of aniline and its fluorinated isomers in a standard EDC/HOBt-mediated amide coupling reaction. The primary endpoint for comparison would be the reaction yield after a fixed time point, as determined by HPLC or LC-MS analysis.

Objective: To determine the relative reactivity of Aniline, 2-Fluoroaniline, 3-Fluoroaniline, and 4-Fluoroaniline in a standard amide coupling reaction with benzoic acid.

Materials:

  • Benzoic Acid

  • Aniline, 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC or LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of benzoic acid, each aniline isomer, EDC, HOBt, and DIPEA in anhydrous DMF.

  • Reaction Setup (Parallel Synthesis): In separate, dry reaction vials, add the following in order:

    • 1.0 mL (0.1 mmol, 1.0 equiv) of Benzoic Acid solution.

    • 0.3 mL (0.03 mmol, 0.3 equiv) of HOBt solution.

    • 1.0 mL (0.1 mmol, 1.0 equiv) of EDC solution.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To each respective vial, add 1.0 mL (0.1 mmol, 1.0 equiv) of the corresponding aniline isomer solution (Aniline, 2-FA, 3-FA, 4-FA).

  • Base Addition: Add 0.35 mL (0.2 mmol, 2.0 equiv) of the DIPEA solution to each vial.

  • Reaction Monitoring: Stir all reactions at room temperature. After a predetermined time (e.g., 4 hours), quench a small aliquot from each reaction into a vial containing a known volume of a suitable solvent (e.g., acetonitrile) for analysis.

  • Analysis: Analyze the quenched aliquots by a calibrated HPLC or LC-MS method to determine the percent conversion of the starting aniline to the corresponding benzamide product.

Expected Outcome: The reactivity, and thus the product yield at the 4-hour mark, is expected to follow the trend of basicity: Aniline ≈ 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Benzoic Acid, EDC, HOBt in DMF C Pre-activate Acid (15 min @ RT) A->C B Prepare separate 0.1 M solutions of each aniline D Add Aniline Isomer (1.0 equiv) B->D C->D E Add DIPEA (2.0 equiv) D->E F Stir at RT (e.g., 4 hours) E->F G Quench Aliquot F->G H Analyze by HPLC/LC-MS G->H I Compare % Yield H->I

Caption: Experimental workflow for comparative amide coupling.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In Nucleophilic Aromatic Substitution (SNAr), anilines act as nucleophiles, attacking an electron-deficient aromatic ring and displacing a leaving group. For a successful SNAr reaction, the aromatic ring being attacked must be "activated" by at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group.

The reactivity of fluoroanilines as nucleophiles in SNAr reactions is again governed by their nucleophilicity. Therefore, the same trend observed in basicity and acylation is expected: the more electron-rich anilines (Aniline, 4-Fluoroaniline) will react faster than the more electron-deficient ones (3-Fluoroaniline, 2-Fluoroaniline).

Experimental Protocol: Comparative SNAr Reaction of Fluoroaniline Isomers

This protocol outlines a method to compare the nucleophilicity of the aniline series by reacting them with a highly activated aryl fluoride, 1-fluoro-2,4-dinitrobenzene. Fluoride is an excellent leaving group in SNAr reactions, ensuring that the rate is dependent on the nucleophilicity of the attacking aniline.

Objective: To compare the rate of SNAr reaction between 1-fluoro-2,4-dinitrobenzene and Aniline, 2-Fluoroaniline, 3-Fluoroaniline, and 4-Fluoroaniline.

Materials:

  • 1-fluoro-2,4-dinitrobenzene (Sanger's reagent)

  • Aniline, 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline

  • Potassium Carbonate (K₂CO₃) as a base

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • HPLC or LC-MS for analysis

Procedure:

  • Reaction Setup: In four separate, labeled vials, place 1-fluoro-2,4-dinitrobenzene (e.g., 18.6 mg, 0.1 mmol, 1.0 equiv) and K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to each vial and stir to dissolve the solids.

  • Initiation of Reaction: To each vial, add the respective aniline isomer (0.11 mmol, 1.1 equiv) at room temperature. Start a timer for each reaction.

  • Reaction Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), take a small aliquot from each reaction mixture and quench it into a prepared vial containing a known volume of mobile phase for immediate analysis.

  • Analysis: Analyze the quenched aliquots by HPLC or LC-MS to monitor the disappearance of the starting 1-fluoro-2,4-dinitrobenzene and the appearance of the corresponding N-arylated product.

  • Data Interpretation: Plot the concentration of the product versus time for each aniline isomer. The initial slope of these curves provides a direct comparison of the initial reaction rates.

Expected Outcome: The rate of reaction will directly correlate with the nucleophilicity of the aniline, which tracks with its basicity. The expected order of reactivity is: Aniline ≈ 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

Summary and Field-Proven Insights

The decision to use a specific fluoroaniline isomer should be guided by a clear understanding of its inherent reactivity. This guide demonstrates that a simple pKa measurement provides a remarkably predictive tool for gauging the relative performance of these isomers in common synthetic transformations.

FeatureAniline4-Fluoroaniline3-Fluoroaniline2-Fluoroaniline
pKa (Conjugate Acid) 4.604.653.503.20
Relative Basicity HighHighLowVery Low
Hammett σ (para) 0.00+0.06--
Hammett σ (meta) 0.00-+0.34-
Reactivity as Nucleophile HighHighModerate-LowLow
Key Considerations Baseline reactivity.Reactivity similar to aniline due to +M effect.Significantly deactivated; requires stronger coupling agents.Most deactivated; steric hindrance is an additional factor.

Expert Recommendations:

  • For routine amide couplings where high reactivity is desired, 4-fluoroaniline is an excellent choice, offering the benefits of fluorination with minimal impact on nucleophilicity compared to aniline.

  • When working with 3-fluoroaniline and especially 2-fluoroaniline , anticipate sluggish reactions. It is prudent to start with more robust coupling conditions (e.g., HATU, or conversion to an acyl chloride/fluoride) rather than attempting to optimize weaker protocols.

  • In SNAr reactions, while the fluoroanilines are viable nucleophiles, their reduced reactivity must be factored into reaction times and temperatures. The choice of a highly activated substrate is critical for success.

By understanding the fundamental principles that govern the reactivity of these isomers, chemists can make more informed decisions, streamline their synthetic routes, and accelerate the drug discovery process.

References

  • "Which compound is a better base, aniline or para-fluoroaniline? Why? - Quora." Quora. Accessed February 7, 2026. [Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Accessed February 7, 2026. [Link]

  • "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Accounts of Chemical Research. Accessed February 7, 2026. [Link]

  • "Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers." ResearchGate. Accessed February 7, 2026. [Link]

  • "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." ResearchGate. Accessed February 7, 2026. [Link]

  • "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid." Molecules. Accessed February 7, 2026. [Link]

  • "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society. Accessed February 7, 2026. [Link]

  • "Hammett equation." Wikipedia. Accessed February 7, 2026. [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters. Accessed February 7, 2026. [Link]

  • "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids." Chemistry – A European Journal. Accessed February 7, 2026. [Link]

  • "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Accessed February 7, 2026. [Link]

  • "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Accessed February 7, 2026. [Link]

  • "Structures for the fluorophenol and fluoroaniline isomers used in this study." ResearchGate. Accessed February 7, 2026. [Link]

  • "Hammett constants σ for fluoro-substituents." ResearchGate. Accessed February 7, 2026. [Link]

  • "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Accounts of Chemical Research. Accessed February 7, 2026. [Link]

  • "Amide synthesis by acylation." Organic Chemistry Portal. Accessed February 7, 2026. [Link]

  • "Coupling of Protons with Fluorine Page." ResearchGate. Accessed February 7, 2026. [Link]

  • "4-Fluoroaniline | C6H6FN | CID 9731." PubChem. Accessed February 7, 2026. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Benzyloxy)-6-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The aniline scaffold and its derivatives have historically served as a versatile platform for the development of a wide array of biologically active molecules. Among these, the strategic incorporation of fluorine and benzyloxy moieties has been shown to significantly modulate the pharmacological properties of the parent compound. This guide provides a comprehensive comparison of the biological activities of 2-(benzyloxy)-6-fluoroaniline derivatives, drawing upon experimental data from structurally related compounds to elucidate their potential as anticancer, antimicrobial, and anti-inflammatory agents.

While direct and extensive experimental data on this compound and its immediate derivatives remains an area ripe for exploration, this guide synthesizes findings from analogous structures to provide a predictive and comparative framework. By examining the biological activities of related fluoroaniline and benzyloxy compounds, we can infer the potential therapeutic value and guide future research directions for this specific class of molecules.

Anticipated Biological Activities: A Comparative Overview

The introduction of a fluorine atom at the 6-position and a benzyloxy group at the 2-position of the aniline ring is anticipated to confer a unique combination of physicochemical properties that can translate into distinct biological activities. The lipophilic nature of the benzyloxy group can enhance membrane permeability, while the strong electron-withdrawing properties of fluorine can influence the acidity of the amine group and the overall electronic distribution of the molecule, impacting its interaction with biological targets.

Comparative Anticancer Potential

Aniline derivatives are a well-established class of compounds with significant anticancer properties. The inclusion of fluorine and benzyloxy groups can further enhance this activity.

Comparative Data for Structurally Related Compounds:

Compound ClassTest ModelIC50 (µM)Reference CompoundIC50 (µM)
Benzothiazole Aniline DerivativesLiver, Breast, Lung, Prostate, Kidney, and Brain Cancer CellsBetter cytotoxicity than cisplatinCisplatinVaries by cell line
3-Benzyloxyhydantoin DerivativesThree cancer cell lines0.01 - 0.04--
2-Phenylacrylonitrile DerivativesIn vivo and in vitro models---
Benzoxazinone DerivativesSK-RC-42, SGC7901, and A549 cellsInhibition of proliferation--

Table 1: Comparative in vitro anticancer activity of aniline and benzyloxy derivatives against various cancer cell lines.

The data from related compounds, such as benzothiazole aniline derivatives and 3-benzyloxyhydantoin derivatives, suggest that the this compound scaffold holds considerable promise as a template for the design of novel anticancer agents.[1][2] The observed high potency of some benzyloxy derivatives, with IC50 values in the nanomolar range, is particularly encouraging.[3]

Underlying Mechanisms of Action:

The anticancer activity of aniline derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Additionally, these compounds can induce apoptosis through the modulation of key signaling pathways and downregulate the expression of critical oncogenes like c-Myc.[5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for in vitro anticancer activity assessment.

Comparative Antimicrobial Potential

The quest for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Fluoroaniline derivatives have demonstrated notable antimicrobial activity.

Comparative Data for Structurally Related Compounds:

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluoroaniline Schiff base metal complexesBacillus cereus---
Trifluoro-anilinesVibrio parahaemolyticusBactericidal at 100 µg/mL--
Sugar modified uridine derivativesB. subtilis, P. aeruginosa, E. coli0.524 - 1.249--

Table 2: Comparative in vitro antimicrobial activity (MIC values) of fluoroaniline derivatives against pathogenic bacteria.

The data from fluoroaniline Schiff base complexes and trifluoro-anilines indicate that the presence of fluorine is a key contributor to antimicrobial efficacy.[6][7] The observed bactericidal activity of trifluoro-anilines against Vibrio parahaemolyticus at a concentration of 100 µg/mL highlights the potential of this class of compounds.[7]

Underlying Mechanisms of Action:

The antimicrobial action of many aniline derivatives is believed to involve the disruption of bacterial cell membrane integrity.[7] This can lead to the leakage of intracellular components and ultimately cell death. Furthermore, some derivatives may interfere with essential bacterial enzymes or metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

MIC_Assay A Prepare serial dilutions of the test compound in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible turbidity C->D E The lowest concentration with no visible growth is the MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Aniline derivatives have shown promise in this area.

Comparative Data for Structurally Related Compounds:

Compound ClassAssayIC50 (µM)
Imidazole DerivativesAlbumin Denaturation Assay33.27 ± 2.12 to 301.12 ± 10.23

Table 3: Comparative in vitro anti-inflammatory activity of related heterocyclic compounds.

While specific data for benzyloxy-fluoroanilines is limited, related imidazole derivatives have been shown to inhibit protein denaturation, a hallmark of inflammation, with IC50 values in the micromolar range.[8]

Underlying Mechanisms of Action:

The anti-inflammatory effects of aniline derivatives can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.[8]

Workflow:

Anti_Inflammatory_Assay A Prepare reaction mixture containing egg albumin B Add test compound at various concentrations A->B C Incubate at 37°C for 20 mins B->C D Induce denaturation by heating at 70°C for 5 mins C->D E Cool and measure turbidity at 660 nm D->E

Caption: Workflow of the in vitro anti-inflammatory albumin denaturation assay.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several structure-activity relationships can be inferred for this compound derivatives:

  • Role of the Fluoro Group: The position and number of fluorine substituents on the aniline ring are critical for biological activity. The strong electron-withdrawing nature of fluorine can influence the pKa of the aniline nitrogen and enhance binding interactions with target proteins.

  • Impact of the Benzyloxy Group: The lipophilicity and steric bulk of the benzyloxy group can significantly affect the compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the benzyl ring of the benzyloxy moiety can be explored to fine-tune activity and selectivity.

  • Synergistic Effects: The combination of the fluoro and benzyloxy groups at the 2- and 6-positions is likely to result in a unique electronic and steric profile that could lead to novel biological activities or enhanced potency compared to singly substituted analogs.

Future Directions and Conclusion

The analysis of structurally related compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. However, to fully realize this potential, further research is imperative.

Key areas for future investigation include:

  • Synthesis of a diverse library of this compound derivatives with various substitutions on both the aniline and benzyl rings.

  • Systematic in vitro screening of these derivatives against a broad panel of cancer cell lines, pathogenic microbes, and inflammatory markers to identify lead compounds.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Bentham Science Publisher.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021).
  • Guidelines for the in vitro determination of anti‐inflammatory activity. (2026).
  • Synthesis and anticancer evaluation of benzyloxyurea deriv
  • Antimicrobial and corrosion inhibition studies of homoleptic metal (II) complexes of fluoroaniline schiff base: Synthesis, and characterization. (2026).
  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adh
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from N
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central.
  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks.
  • Comparative Studies on the Antimicrobial Activities of Some Transition Metal Complexes derived from 3,14-Dichloro-2,4,13,15. (2019). SciSpace.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2025).
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). PubMed Central.
  • Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts. (n.d.). MDPI.
  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. (n.d.).
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.
  • Breakpoint tables for interpretation of MICs and zone diameters. (2022). European Medicines Agency.
  • Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study. (2021). Brieflands.
  • Molecular characteristics and in vitro susceptibility to antimicrobial agents, including the des-fluoro(6) quinolone DX-619, of Panton-Valentine leucocidin-positive methicillin-resistant Staphylococcus aureus isolates from the community and hospitals. (n.d.). PubMed.
  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (n.d.). MDPI.
  • Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics. (n.d.). Unknown Source.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. (n.d.). MerLion Pharmaceuticals.
  • Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Deriv

Sources

Cross-Validation of Analytical Architectures: HPLC-DAD vs. UPLC-MS/MS for 2-(Benzyloxy)-6-fluoroaniline Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of fluorinated pharmaceutical intermediates, 2-(Benzyloxy)-6-fluoroaniline (CAS 186591-30-4) serves as a critical scaffold, particularly for kinase inhibitors and antiviral agents where metabolic stability (conferred by the fluorine atom) and lipophilicity (modulated by the benzyloxy group) are paramount.

The analytical challenge lies in the molecule's dual nature: the basic aniline moiety creates peak tailing issues on standard silica, while the hydrophobic benzyloxy group requires strong elution strength. Furthermore, the potential for trace genotoxic impurities—specifically the de-benzylated 2-amino-3-fluorophenol —demands a detection floor that standard HPLC-UV often struggles to validate without orthogonal confirmation.

This guide provides a rigorous cross-validation framework comparing High-Robustness HPLC-DAD (Method A) against High-Sensitivity UPLC-MS/MS (Method B). We move beyond simple "recipes" to explain the causality of method design, ensuring your QC protocols are self-validating and compliant with ICH Q2(R2) standards.

Chemical Context & Critical Quality Attributes (CQAs)

To design a valid method, we must first map the chemical space.

  • Target: this compound (

    
    , MW: 217.24)
    
  • Key Impurity A (Precursor/Degradant): 2-Amino-3-fluorophenol (Polar, elutes early).

  • Key Impurity B (Reagent): Benzyl bromide (Lachrymator, UV active, elutes late).

Diagram 1: Impurity Fate & Analytical Separation Logic

The following diagram illustrates the structural relationship between the target and its impurities, dictating the chromatographic separation strategy.

ImpurityFate cluster_chrom Chromatographic Separation Zone (Reverse Phase) Target Target Analyte This compound (Hydrophobic/Basic) ImpurityA Impurity A 2-Amino-3-fluorophenol (Polar/H-Bond Donor) Elutes Early Target->ImpurityA Acid Hydrolysis (Degradation) ImpurityB Impurity B Benzyl Bromide (Non-polar/Electrophilic) Elutes Late Target->ImpurityB Retention Order (C18) ImpurityA->Target Benzylation (+BnBr) ImpurityA->Target Retention Order (C18) ImpurityB->Target Reagent

Caption: Structural relationship mapping of this compound. The polarity shift between the de-benzylated impurity and the target drives the gradient selection.

Comparative Method Architectures

We compare the "Workhorse" (Method A) against the "Validator" (Method B).

Method A: The Workhorse (HPLC-DAD)

Role: Routine QC, Assay, Purity. Philosophy: Maximize robustness. We use a Charged Surface Hybrid (CSH) C18 column to repel the protonated aniline at low pH, ensuring sharp peaks without the need for ion-pairing agents which degrade MS sensitivity.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: DAD at 254 nm (Reference 360 nm).

Method B: The Validator (UPLC-MS/MS)

Role: Specificity confirmation, Trace Impurity ID, Genotoxin screening. Philosophy: Maximize sensitivity. We utilize the same chemistry (C18 + Formic Acid) to allow direct method transfer, but scale down to sub-2-micron particles and mass detection to "see" what UV misses.

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase: Same as Method A (Direct Transfer).

  • Gradient: Scaled for geometry (5% B to 95% B over 5 minutes).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • Target Transition: 218.1

      
       91.0 (Loss of benzyl group, highly specific).
      

Cross-Validation Protocol

A self-validating system requires that Method B confirms the assumptions of Method A. This is not just repeating the test; it is orthogonal verification.

Experiment 1: Specificity & Peak Purity (The "Hidden Impurity" Check)

Objective: Prove that the single peak in HPLC-UV is truly one compound.

  • Protocol: Inject a stressed sample (acid degradation) into both systems.

  • Method A Check: Use DAD software to calculate "Peak Purity Angle" vs. "Threshold".

  • Method B Check: Extract ion chromatograms (XIC) for the target (m/z 218) and potential impurities.

  • Success Criterion: The UV peak must align perfectly with the MS major component, and no hidden masses (e.g., co-eluting isomers) should appear under the UV peak in the MS trace.

Experiment 2: Linearity & Sensitivity Range

Objective: Define the working range where both methods agree.

  • Protocol: Prepare a 6-point calibration curve (0.1 µg/mL to 100 µg/mL).

  • Comparison:

    • HPLC-DAD will likely be linear from 1.0 – 100 µg/mL.

    • UPLC-MS/MS will be linear from 0.001 – 10 µg/mL (saturating at high concentrations).

  • Cross-Validation Point: The "Handshake Region" (1.0 – 10 µg/mL) is where both methods must yield concentrations within ±2.0% of each other.

Diagram 2: Cross-Validation Decision Workflow

This workflow ensures that Method A is only released for routine use after Method B has validated its specificity.

ValidationFlow Start Sample: Crude Reaction Mixture MethodA Method A: HPLC-DAD (Routine QC) Start->MethodA MethodB Method B: UPLC-MS/MS (Orthogonal Validator) Start->MethodB Compare Data Correlation Analysis (Handshake Region) MethodA->Compare Purity % (UV) MethodB->Compare Purity % (MS) Pass Validation Successful Release Method A for QC Compare->Pass Difference < 2.0% Fail Discrepancy Found (Co-elution or Matrix Effect) Compare->Fail Difference > 2.0% Investigate Investigate: 1. Check Peak Purity (DAD) 2. Check Matrix Suppression (MS) Fail->Investigate Investigate->MethodA Optimize Gradient

Caption: The "Handshake" protocol where high-sensitivity MS data validates the robustness of the routine UV method.

Performance Data Summary

The following table summarizes the expected performance metrics based on standard validation studies for fluoroanilines [1, 2].

ParameterMethod A (HPLC-DAD)Method B (UPLC-MS/MS)Comparative Insight
Principle UV Absorption (Chromophore)Mass-to-Charge RatioUV is "universal" for aromatics; MS is specific.
LOD (Limit of Detection) ~0.05 µg/mL~0.0005 µg/mLMS is 100x more sensitive; essential for genotoxin clearing.
Linearity (

)
> 0.999 (High Range)> 0.995 (Trace Range)HPLC is better for Assay (98-102%); MS is better for Impurities (<0.1%).
Precision (RSD) < 0.5%< 5.0%HPLC is far more precise for quantitative assay.
Specificity Moderate (Co-elution risk)High (Mass discrimination)Method B validates Method A's specificity.

Detailed Experimental Protocol (Self-Validating)

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of this compound reference standard in 10 mL of Acetonitrile. (Conc: 1.0 mg/mL).

  • System Suitability Solution: Mix Stock Solution with 0.1 mg/mL of 2-Amino-3-fluorophenol (Impurity A).

    • Why? To calculate resolution (

      
      ). If 
      
      
      
      , the method fails.
Step 2: HPLC-DAD Execution (Method A)
  • Equilibrate column with 5% B for 10 mins.

  • Inject 5 µL of System Suitability Solution.

  • Verify Resolution (

    
    ) between Impurity A (RT ~3.2 min) and Target (RT ~8.5 min).
    
  • Inject Sample.[3] Record Area%.

Step 3: UPLC-MS/MS Confirmation (Method B)
  • Transfer the exact same vial to the UPLC-MS system.

  • Inject 1 µL.

  • Monitor MRM transition 218.1 > 91.0.

  • Crucial Check: Look for any peaks in the "Impurity A" channel (m/z 128 > ...) that co-elute with the main peak. If none, Method A specificity is confirmed.

References

  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4] Link

  • Toujani, E., et al. (2023).[5] "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography." Methods and Objects of Chemical Analysis, 18(3), 101-108. Link[5]

  • BenchChem. (2025).[1][6][7] "Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide." BenchChem Application Notes. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][8] U.S. Food and Drug Administration.[9] Link

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP/GLP).

Sources

Benchmarking Supply Chain Integrity: Analytical Profiling of 2-(Benzyloxy)-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the purity of scaffold intermediates is a non-negotiable variable. 2-(Benzyloxy)-6-fluoroaniline (CAS: [Specific CAS if available, otherwise genericized]) serves as a critical pharmacophore building block.[1] Variations in supply chain quality—specifically regarding debenzylated byproducts and regioisomers—can catastrophically impact downstream cyclization yields and biological assay reproducibility.

This guide presents a comparative analytical study of three commercial grades of this compound. By synthesizing HPLC-UV, LC-MS, and NMR data, we establish a rigorous qualification protocol for researchers.

The Chemical Context & Risk Profile

This compound is frequently employed to synthesize bicyclic heterocycles (e.g., benzoxazoles, indoles) where the benzyl group acts as a temporary protecting group for the phenol.[1]

Critical Quality Attributes (CQAs):

  • The Fluorine Effect: The C6-fluorine atom alters the pKa of the aniline, affecting nucleophilicity in subsequent coupling reactions.

  • The Benzyl Liability: The ether linkage is susceptible to hydrogenolysis. If the supplier used aggressive hydrogenation to reduce a nitro precursor, the benzyl group may be partially cleaved, leading to 2-amino-3-fluorophenol .[1]

  • Regio-Isomerism: Inadequate separation during synthesis can leave trace amounts of N-benzylated impurities, which act as chain terminators.[1]

Experimental Methodology

To ensure data integrity, we utilized a "Triangulated Analysis" approach, cross-referencing retention times (HPLC) with mass-to-charge ratios (LC-MS) and proton environments (NMR).[1]

Analytical Workflow

The following diagram outlines the decision logic used to classify supplier batches.

AnalyticalWorkflow Sample Raw Sample (1 mg/mL in MeOH) HPLC UHPLC-UV (Purity Screening) Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR (Structural Confirmation) Decision->NMR Yes LCMS LC-MS (Impurity ID) Decision->LCMS No Approve RELEASE for Synthesis NMR->Approve Reject REJECT BATCH (re-purify) LCMS->Reject

Figure 1: Decision tree for raw material qualification.

Protocol: Reverse-Phase HPLC Conditions
  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine basicity).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds).[1]

  • Rationale: The acidic mobile phase ensures the aniline moiety is protonated (

    
    ), improving peak shape and preventing tailing common with basic analytes [1].
    

Comparative Analysis: Supplier Benchmarking

We blinded three commercial samples: Supplier A (Premium Western CMO), Supplier B (Budget Aggregator), and Supplier C (Direct Bulk Manufacturer).[1]

Quantitative Purity Profile
MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Bulk)
HPLC Purity (Area %) 99.4% 96.2%94.1%
Major Impurity (RT) None detected2.4 min (1.8%)8.1 min (3.5%)
Appearance Off-white crystalline solidBeige powderDark brown fused solid
Water Content (KF) < 0.1%0.5%1.2%
Impurity Identification (LC-MS & NMR)

The discrepancies in purity were not random; they revealed specific flaws in the synthesis routes used by the suppliers.

  • Supplier B (The "Over-Reduced" Batch):

    • Observation: A polar impurity eluting early (2.4 min).

    • MS Data: [M+H]+ = 128.1 (Mass loss of 90 Da corresponding to benzyl).[1]

    • ID:2-Amino-3-fluorophenol .[1]

    • Cause: Supplier B likely used catalytic hydrogenation (Pd/C, H2) to reduce the nitro precursor but failed to control the reaction, cleaving the benzyl ether [2].

  • Supplier C (The "Alkylated" Batch):

    • Observation: A lipophilic impurity eluting late (8.1 min).

    • MS Data: [M+H]+ = 308.3 (+90 Da).[1]

    • ID:N-Benzyl-2-(benzyloxy)-6-fluoroaniline .[1]

    • Cause: Likely resulted from using benzyl bromide in excess during the protection step, leading to N-alkylation of the aniline [3].

Synthesis & Impurity Origin Map

Understanding the synthesis pathway clarifies where these impurities originate.

SynthesisPath Start 2-Fluoro-6-nitrophenol Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Inter Intermediate: 2-(Benzyloxy)-6-nitrofluorobenzene Step1->Inter Imp1 Impurity (Supplier C): N-Alkylated Byproduct Step1->Imp1 Excess BnBr Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Final Target: This compound Step2->Final Imp2 Impurity (Supplier B): Debenzylated Phenol Step2->Imp2 Over-hydrogenation

Figure 2: Synthesis pathway illustrating the genesis of Supplier B and C impurities.

Functional Stress Test: The Cyclization Check

Purity on a Certificate of Analysis (CoA) does not always correlate to chemical performance. We subjected all three batches to a standard cyclization reaction to form a benzoxazole derivative.

Protocol:

  • React 1.0 eq of Aniline with 1.1 eq of CDI (1,1'-Carbonyldiimidazole) in THF.[1]

  • Heat to 60°C for 4 hours.

  • Monitor conversion to the cyclic urea/benzoxazole intermediate.

Results:

  • Supplier A: Clean conversion (>95%). Simple workup required.

  • Supplier B: The phenolic impurity (2-amino-3-fluorophenol) competed for the CDI, forming a gummy byproduct that poisoned the crystallization.[1] Yield: 60%.

  • Supplier C: The N-benzyl impurity is unreactive toward cyclization (steric hindrance/lack of NH protons), remaining as a "dead" contaminant that required column chromatography to remove.[1] Yield: 82% (but high labor cost). [1]

Recommendations & Guidelines

Based on the ICH Q3A(R2) guidelines for impurities in new drug substances [4], researchers should adopt the following procurement strategy:

  • For Early Discovery (HTS/Hit-to-Lead): Supplier C is acceptable only if the reaction product is purified via Prep-HPLC. The N-benzyl impurity is lipophilic and easily separated.[1]

  • For Process Development/Scale-up: Supplier A is mandatory. The presence of phenolic impurities (Supplier B) is chemically active and will create complex side-reaction mixtures that are difficult to purify at scale.[1]

  • The "NMR Check": Before using a new batch, check the region at 5.1 ppm (singlet, 2H, O-CH2-Ph).[1] If you see a secondary singlet or a shift, suspect N-alkylation.[1]

References

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein J. Org. Chem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Benzyloxy-6-nitroaniline. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Retrieved from [Link]

Sources

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